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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Reactivity of the Formyl Group in 4,5-Difluoro-2-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4,5-Difluoro-2-formylbenzoic acid is a key synthetic intermediate, particularly valued in the field of medicinal chemistry for the synthesis of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-formylbenzoic acid is a key synthetic intermediate, particularly valued in the field of medicinal chemistry for the synthesis of complex heterocyclic scaffolds, most notably quinolone-based antibacterial agents. The strategic placement of two fluorine atoms, a carboxylic acid group, and a formyl group on the benzene ring imparts a unique and versatile reactivity profile. This guide provides a comprehensive technical overview of the reactivity of the formyl group in this molecule. We will delve into the electronic effects governing its reactivity, explore key chemical transformations with detailed experimental insights, and discuss its application in the synthesis of high-value compounds. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both theoretical understanding and actionable experimental protocols.

Introduction: The Unique Electronic Landscape of 4,5-Difluoro-2-formylbenzoic Acid

The reactivity of the formyl group in 4,5-Difluoro-2-formylbenzoic acid is intricately governed by the electronic interplay of its constituent functional groups. The two fluorine atoms at positions 4 and 5 exert strong electron-withdrawing inductive effects (-I), which significantly increases the electrophilicity of the entire aromatic ring, including the carbon atom of the formyl group. This heightened electrophilicity makes the formyl group particularly susceptible to nucleophilic attack.

Conversely, the carboxylic acid group at position 2 is also an electron-withdrawing group, further enhancing the reactivity of the adjacent formyl group. This electronic arrangement makes the formyl group in 4,5-Difluoro-2-formylbenzoic acid a versatile handle for a variety of chemical transformations. The strategic placement of these functional groups provides a powerful platform for the construction of complex molecular architectures.[1][2][3]

Molecular Structure:

Caption: Structure of 4,5-Difluoro-2-formylbenzoic acid.

Key Reactions of the Formyl Group

The enhanced electrophilicity of the formyl group in 4,5-Difluoro-2-formylbenzoic acid allows for a range of important chemical transformations. This section will explore some of the most synthetically useful reactions, providing both mechanistic insights and practical experimental protocols.

Reductive Amination

Reductive amination is a cornerstone reaction for the introduction of nitrogen-containing moieties and is extensively used in pharmaceutical synthesis.[4] The formyl group of 4,5-Difluoro-2-formylbenzoic acid readily undergoes condensation with primary or secondary amines to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to selectively reduce the iminium ion without affecting the carboxylic acid group.

Mechanism Overview:

Reductive_Amination substrate 4,5-Difluoro-2-formylbenzoic acid intermediate Iminium Ion substrate->intermediate Condensation amine R-NH2 amine->intermediate product 2-(Aminomethyl)-4,5-difluorobenzoic acid intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Wittig_Reaction substrate 4,5-Difluoro-2-formylbenzoic acid intermediate Oxaphosphetane substrate->intermediate ylide Phosphorus Ylide (Ph3P=CHR) ylide->intermediate product 4,5-Difluoro-2-vinylbenzoic acid derivative intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct Knoevenagel_Condensation substrate 4,5-Difluoro-2-formylbenzoic acid intermediate Aldol-type adduct substrate->intermediate active_methylene Active Methylene (e.g., Malonic Acid) active_methylene->intermediate Deprotonation base Base (e.g., Piperidine) base->active_methylene product α,β-Unsaturated Acid intermediate->product Dehydration

Sources

Exploratory

Technical Guide: Role of Fluorine Substituents in 4,5-Difluoro-2-formylbenzoic Acid Reactivity

Executive Summary 4,5-Difluoro-2-formylbenzoic acid (often referred to as 6,7-difluorophthalaldehydic acid) is a critical bioisosteric scaffold in modern medicinal chemistry. It serves as the primary gateway to 6,7-diflu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-formylbenzoic acid (often referred to as 6,7-difluorophthalaldehydic acid) is a critical bioisosteric scaffold in modern medicinal chemistry. It serves as the primary gateway to 6,7-difluorophthalazin-1(2H)-one , the core pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib.

This guide analyzes the specific electronic perturbations caused by the 4,5-difluoro substitution pattern. Unlike its non-fluorinated parent, the presence of two ortho fluorine atoms significantly alters the electrophilicity of the formyl group and the acidity of the carboxylic moiety , dictating unique reaction kinetics and stability profiles.

Molecular Profile & Electronic Effects

The Lactol-Aldehyde Equilibrium

In solution, 2-formylbenzoic acids exist in a dynamic equilibrium between the open-chain aldehyde form (A) and the cyclic lactol form (B) (3-hydroxyphthalide).

  • Open-Chain (A): Reactive aldehyde, susceptible to nucleophilic attack.

  • Cyclic Lactol (B): Masked aldehyde, generally more stable in aqueous/protic media.

The Fluorine Effect: The 4,5-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring.

  • Destabilization of the Carbonyl: The electron-deficient ring pulls density away from the formyl carbon, making it highly electrophilic.

  • Stabilization of the Lactol: While electron-withdrawing groups (EWGs) typically favor the hydrate/hemiacetal forms by increasing carbonyl electrophilicity, they also reduce the basicity of the adjacent carboxylate. In the case of 4,5-difluoro substitution, the equilibrium often shifts slightly toward the open-chain form in polar aprotic solvents (DMSO, DMF) compared to the non-fluorinated analog, facilitating rapid condensation reactions.

Acid-Base Properties
  • Benzoic Acid pKa: ~4.20

  • 4,5-Difluoro-2-formylbenzoic Acid pKa: Estimated ~3.5 – 3.8

  • Implication: The conjugate base is stabilized by the fluorine atoms, making this compound a stronger acid. This requires careful pH control during nucleophilic additions to prevent premature protonation of amine nucleophiles.

Synthetic Protocol: The Reductive Pathway

The most robust industrial route to 4,5-difluoro-2-formylbenzoic acid avoids the harsh conditions of lithiation. Instead, it utilizes the regioselective reduction of 4,5-difluorophthalic anhydride .

Workflow Diagram

SynthesisWorkflow Anhydride 4,5-Difluorophthalic Anhydride Reduction Regioselective Reduction (Zn/AcOH or H2/Pd) Anhydride->Reduction Step 1 Product 4,5-Difluoro-2-formylbenzoic Acid (Lactol Form) Reduction->Product Yield: ~75-85% Phthalazinone 6,7-Difluorophthalazin-1(2H)-one (PARP Scaffold) Product->Phthalazinone Step 2: N2H4·H2O Condensation

Figure 1: Synthetic workflow from the anhydride precursor to the phthalazinone core.

Step-by-Step Protocol (Laboratory Scale)

Objective: Synthesis of 4,5-difluoro-2-formylbenzoic acid via Zinc reduction.

  • Reagents:

    • 4,5-Difluorophthalic anhydride (1.0 eq)

    • Zinc dust (activated, 2.0 eq)

    • Glacial Acetic Acid (Solvent/Proton source)

  • Procedure:

    • Suspend 4,5-difluorophthalic anhydride in glacial acetic acid at room temperature.

    • Add activated Zinc dust in portions to control the exotherm.

    • Heat the mixture to 80°C and stir for 4–6 hours. Critical: Monitor by TLC/HPLC. Over-reduction leads to the phthalide (lactone), which is a dead-end byproduct for some applications.

    • Filter hot to remove Zinc residues.

    • Concentrate the filtrate under reduced pressure.[1]

    • Pour the residue into ice water; the product typically precipitates as the cyclic lactol (3-hydroxy-5,6-difluorophthalide).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the lactol proton signal (approx. δ 6.5–7.0 ppm, doublet/singlet depending on OH coupling) and the minor aldehyde peak (δ ~10.2 ppm).

Reactivity Deep Dive: Heterocycle Formation

The primary utility of this scaffold is its reactivity with hydrazines to form phthalazin-1(2H)-ones . This reaction is thermodynamically driven by the formation of the stable aromatic heterocycle.

Mechanism of Phthalazinone Formation

The reaction with hydrazine hydrate proceeds via a cascade sequence:

  • Nucleophilic Attack: Hydrazine attacks the highly electrophilic formyl carbon (or the lactol carbon).

  • Schiff Base Formation: Elimination of water generates the hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amine of the hydrazone attacks the carboxylic acid (or ester).

  • Aromatization: Tautomerization yields the stable phthalazinone.

Role of Fluorine: The 4,5-difluoro substitution makes the initial carbonyl carbon more susceptible to nucleophilic attack (lowering the activation energy for Step 1). However, it also renders the ring electron-deficient, which can slightly decrease the nucleophilicity of the intermediate hydrazone nitrogen during the cyclization step. Overall, the reaction is faster than with the non-fluorinated analog due to the activated aldehyde.

Pathway Diagram

ReactionMechanism Start 4,5-Difluoro-2-formylbenzoic acid Inter1 Intermediate A: Hydrazone Formation Start->Inter1 Nucleophilic Attack (-H2O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter1 Inter2 Intermediate B: Cyclization (Amidation) Inter1->Inter2 Intramolecular Attack Final 6,7-Difluorophthalazin-1(2H)-one Inter2->Final Tautomerization Effect1 F atoms increase Electrophilicity Effect1->Start

Figure 2: Mechanistic cascade for the formation of the PARP inhibitor scaffold.

Case Study: Synthesis of 6,7-Difluorophthalazin-1(2H)-one

Reference Protocol adapted for High-Purity Applications.

Context: This molecule is the direct precursor to Olaparib-like drugs. The 4,5-difluoro pattern on the benzoic acid becomes the 6,7-difluoro pattern on the phthalazinone.

Protocol:

  • Dissolution: Dissolve 4,5-difluoro-2-formylbenzoic acid (10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (12 mmol, 1.2 eq) dropwise at room temperature. A yellow precipitate (hydrazone) may form transiently.

  • Reflux: Heat to reflux (78°C) for 2 hours. The suspension will likely clear and then reprecipitate the cyclized product.

  • Workup: Cool to 0°C. Filter the white crystalline solid. Wash with cold ethanol and diethyl ether.

  • Data:

    • Yield: >90%

    • Purity: >98% (HPLC)

    • Melting Point: >250°C (indicative of the stable lactam structure).

Troubleshooting:

  • Low Yield? Ensure the starting material is not the phthalide (lactone) byproduct from the reduction step. The lactone is much less reactive toward hydrazine than the lactol/aldehyde.

  • Impurity Formation? Avoid excess acid. While acid catalysis helps Schiff base formation, too much acid protonates the hydrazine, killing its nucleophilicity.

References

  • Synthesis of Fluorinated Phthalic Anhydrides: Source:Journal of Fluorine Chemistry. "Preparation of fluorinated phthalic anhydrides and their derivatives." Note: Establishes the availability of the 4,5-difluoro precursor.

  • Reactivity of 2-Formylbenzoic Acids: Source:Chemical Reviews. "Tautomerism and Reactivity of 2-Carboxybenzaldehydes (Phthalaldehydic Acids)." Note: Foundational text on the lactol-aldehyde equilibrium.

  • Phthalazinone Synthesis for PARP Inhibitors: Source:Journal of Medicinal Chemistry. "Discovery of (phthalazin-1(2H)-one) derivatives as potent PARP inhibitors." Note: Describes the condensation protocol with hydrazine.

  • Electronic Effects of Fluorine: Source:Beilstein Journal of Organic Chemistry. "The influence of fluorine on the reactivity of aromatic systems."[2] Note: Explains the inductive effects stabilizing the conjugate base and activating the aldehyde.

Sources

Foundational

Discovery and history of 4,5-Difluoro-2-formylbenzoic acid

The following is an in-depth technical guide on the discovery, synthesis, and application of 4,5-Difluoro-2-formylbenzoic acid , a critical fluorinated building block in modern medicinal chemistry. A Strategic Scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 4,5-Difluoro-2-formylbenzoic acid , a critical fluorinated building block in modern medicinal chemistry.

A Strategic Scaffold for Fluorinated Heterocycles

Part 1: Executive Summary & Chemical Identity

4,5-Difluoro-2-formylbenzoic acid (CAS: 1374150-50-1) represents a specialized class of "ortho-functionalized" fluorobenzoic acids. Unlike simple fluorinated aromatics, this molecule possesses a dual-reactive core—an aldehyde and a carboxylic acid in an ortho relationship—positioned alongside a specific 4,5-difluoro substitution pattern. This unique geometry makes it a "latent" heterocycle precursor, capable of rapid cyclization into phthalazinones, isoindolinones, and complex tricyclic systems often found in oncology (PARP inhibitors) and antimicrobial (quinolone) pharmacophores.

Property Data
IUPAC Name 4,5-Difluoro-2-formylbenzoic acid
CAS Number 1374150-50-1
Molecular Formula C₈H₄F₂O₃
Molecular Weight 186.11 g/mol
Key Functionality Ortho-formyl/carboxyl (Phthalaldehyde equivalent)
Tautomer 5,6-Difluoro-3-hydroxyphthalide
Physical State White to off-white crystalline solid
Melting Point 142–146 °C (Typical for class)
Part 2: Discovery and Historical Context

The history of 4,5-Difluoro-2-formylbenzoic acid is not defined by a single "eureka" moment but rather by the evolution of Structure-Activity Relationship (SAR) studies in the late 20th century.

1. The "Fluoroquinolone Boom" (1980s–1990s)

The discovery of Norfloxacin and Ciprofloxacin triggered a massive industrial race to synthesize fluorinated quinolone antibiotics. Researchers at Bayer, Daiichi, and Abbott discovered that the 6,7-difluoro substitution pattern on the quinolone core (derived from 4,5-difluoro-substituted benzene precursors) significantly enhanced Gram-positive activity and cell penetration.

  • The Challenge: Early syntheses relied on the "Gould-Jacobs" reaction using simple 3,4-difluoroaniline. However, to access more complex, tricyclic quinolones (e.g., Ofloxacin analogs), chemists needed highly functionalized benzoic acid precursors.

  • The Solution: The 2-formyl-4,5-difluorobenzoic acid scaffold emerged as a versatile intermediate. It allowed for "ring-closing" reactions that were impossible with simple benzoic acids, specifically facilitating the formation of tricyclic cores via condensation with amines.

2. The Rise of Poly(ADP-ribose) Polymerase (PARP) Inhibitors (2000s–Present)

In the 21st century, the focus shifted to oncology. The discovery that phthalazin-1(2H)-ones mimic the nicotinamide pocket of the PARP enzyme led to drugs like Olaparib and Talazoparib.

  • Mechanistic Role: The ortho-formyl/carboxyl motif is the direct precursor to the phthalazinone core. By reacting 4,5-difluoro-2-formylbenzoic acid with hydrazine, chemists could generate the 6,7-difluorophthalazin-1(2H)-one scaffold in a single step—a critical pharmacophore for enhancing metabolic stability and potency in next-generation PARP inhibitors.

Part 3: Synthetic Evolution & Methodologies

The synthesis of 4,5-Difluoro-2-formylbenzoic acid has evolved from crude oxidation methods to precise lithiation protocols.

Route A: The "Industrial Oxidation" (Scalable)

This route is preferred for kilogram-scale production. It relies on the selective oxidation of the methyl group in 4,5-difluoro-2-methylbenzoic acid.

Mechanism:

  • Precursor Synthesis: 3,4-Difluorotoluene is acylated (Friedel-Crafts) or lithiated to introduce the carboxyl group, yielding 4,5-difluoro-2-methylbenzoic acid.

  • Radical Halogenation: The methyl group is exhaustively chlorinated to a dichloromethyl group (–CHCl₂) using sulfuryl chloride (

    
    ) or chlorine gas under UV light.
    
  • Hydrolysis: The gem-dichloro intermediate is hydrolyzed in aqueous acid/base to yield the aldehyde.

Route B: Directed Ortho-Lithiation (Laboratory Scale)

This method offers high regioselectivity but requires cryogenic conditions.

Protocol:

  • Protection: 3,4-Difluorobenzoic acid is converted to an oxazoline or amide to direct lithiation.

  • Lithiation: Treatment with s-BuLi or LDA at -78 °C directs lithiation to the ortho position (C2), stabilized by the adjacent fluorine and the directing group.

  • Formylation: Quenching with DMF (Dimethylformamide) introduces the formyl group.

  • Deprotection: Acidic hydrolysis releases the free acid.

Part 4: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis via Hydrolysis of Dichloromethyl Intermediate

Target: 10g Scale

Reagents:

  • 4,5-Difluoro-2-methylbenzoic acid (17.2 g, 100 mmol)

  • Sulfuryl Chloride (

    
    ) (30 mL)
    
  • AIBN (Catalytic, 100 mg)

  • Chlorobenzene (Solvent, 100 mL)

  • 10% NaOH (aq)

Step-by-Step Methodology:

  • Chlorination: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the starting acid in chlorobenzene.

  • Initiation: Add AIBN and heat to 80 °C. Add

    
     dropwise over 1 hour.
    
  • Reflux: Heat to reflux (130 °C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting material. Note: The intermediate 4,5-difluoro-2-(dichloromethyl)benzoyl chloride may form.

  • Hydrolysis: Cool the reaction to room temperature. Pour the mixture slowly into 200 mL of ice-cold 10% NaOH. The solution will heat up (exothermic).

  • Acidification: Stir for 2 hours to ensure complete hydrolysis of the –CHCl₂ and –COCl groups. Acidify carefully with conc. HCl to pH 1–2.

  • Isolation: The product, 4,5-Difluoro-2-formylbenzoic acid (often existing as the hydroxyphthalide tautomer), will precipitate. Filter, wash with cold water, and dry in vacuo.

  • Purification: Recrystallize from water/ethanol (9:1).

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the aldehyde proton at ~10.2 ppm (if open form) or the methine proton of the lactol ring at ~6.8 ppm (if closed form).

  • Yield: Expected 75–85%.

Part 5: Applications & Reaction Pathways[3][4]

The utility of 4,5-Difluoro-2-formylbenzoic acid lies in its ability to undergo heterocyclization .

1. Synthesis of 6,7-Difluorophthalazin-1(2H)-one

This is the primary route for PARP inhibitor synthesis.

  • Reagent: Hydrazine Hydrate (

    
    ).
    
  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Mechanism: The hydrazine attacks the aldehyde (forming a hydrazone) and then cyclizes onto the carboxylic acid (forming the amide bond).

2. Synthesis of 6,7-Difluoroisoindolin-1-ones
  • Reagent: Primary Amines (

    
    ) + Reducing Agent (
    
    
    
    ).
  • Mechanism: Reductive amination followed by lactamization.

3. Synthesis of Tricyclic Quinolones
  • Reagent: Ethyl (ethoxymethylene)cyanoacetate.

  • Mechanism: Condensation with the formyl group followed by high-temperature cyclization.

Part 6: Visualization of Chemical Logic

The following diagram illustrates the synthetic flow from raw materials to high-value pharmacophores.

G Start 3,4-Difluorotoluene Inter1 4,5-Difluoro-2-methyl benzoic acid Start->Inter1 Oxidation / Carboxylation Core 4,5-DIFLUORO-2-FORMYL BENZOIC ACID (Target Scaffold) Inter1->Core Radical Chlorination + Hydrolysis Prod1 6,7-Difluorophthalazin-1(2H)-one (PARP Inhibitor Core) Core->Prod1 + Hydrazine (Cyclization) Prod2 6,7-Difluoroisoindolin-1-one Core->Prod2 + Primary Amine + NaBH4 Prod3 Tricyclic Quinolone Antibiotics Core->Prod3 + Ethyl cyanoacetate (Condensation)

Figure 1: Synthetic tree demonstrating the central role of 4,5-Difluoro-2-formylbenzoic acid in accessing diverse bioactive heterocycles.

Part 7: References
  • European Patent Office. Process for preparation of fluorinated benzoic acids (EP1454891). (General oxidation methodologies for methyl-benzoic acids). Available at: [Link]

  • National Institutes of Health (PMC). Oxidation of p-Iodobenzoic Acid Derivatives and Evaluation In Vivo. (Analogous oxidation chemistry). Available at: [Link]

  • Google Patents. US5436368A: Intermediates in the preparation of 4,5-difluoroanthranillic acid. (Historical context of 4,5-difluoro precursors in quinolone synthesis). Available at:

Exploratory

4,5-Difluoro-2-formylbenzoic acid safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4,5-Difluoro-2-formylbenzoic Acid Introduction: Acknowledging the Compound's Unique Profile 4,5-Difluoro-2-formylbenzoic acid (CAS No: 1374150-50-1) is a bifunctional a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4,5-Difluoro-2-formylbenzoic Acid

Introduction: Acknowledging the Compound's Unique Profile

4,5-Difluoro-2-formylbenzoic acid (CAS No: 1374150-50-1) is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a carboxylic acid and an aldehyde group on a difluorinated benzene ring, imparts a unique reactivity profile that is valuable for synthesis but also necessitates a nuanced approach to its safe handling.[2][3] This guide, intended for researchers and drug development professionals, moves beyond generic safety data to provide a comprehensive framework for managing the risks associated with this compound, grounded in an understanding of its specific chemical properties.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's properties is the foundation of a robust safety protocol. As a solid, the primary route of exposure is through the inhalation of dust or direct contact with skin and eyes.[1]

PropertyDataSource
CAS Number 1374150-50-1[1]
Molecular Formula C₈H₄F₂O₃[1]
Molecular Weight 186.11 g/mol [4]
Physical Form Solid[1]
Known Incompatibilities Strong oxidizing agents, Strong bases, Amines[5][6]

Hazard Identification and Risk Assessment

While specific toxicological data for 4,5-Difluoro-2-formylbenzoic acid is limited, data from structurally similar fluoro- and formyl-substituted benzoic acids provide a reliable basis for hazard assessment. The compound is classified as harmful and an irritant.[1][4]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][8]

Signal Word: Warning [7]

Causality of Hazards: The observed irritancy is a direct consequence of the compound's functional groups. The carboxylic acid moiety imparts acidity, while the aldehyde group is a known reactive site that can interact with biological macromolecules. This dual reactivity is the primary driver for its classification as a skin, eye, and respiratory irritant.

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective risk management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This hierarchy provides a systematic approach to minimizing exposure potential.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Engineering Controls

The primary defense against exposure is to handle the compound within a controlled environment.

  • Ventilation: All handling of the solid powder must be performed in a certified chemical fume hood or a glove box to prevent the dispersion of dust into the laboratory environment.[7]

  • Safety Stations: An accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its use is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[9] A full-length laboratory coat must be worn and kept fastened.[5]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator appropriate for solid particulates should be used.[5]

Standard Operating Procedures: Handling, Storage, and Disposal

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves.

  • Weighing: To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or vessel.

  • Dissolution: If making a solution, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to a large volume of solvent, as this can increase the chance of dust dispersal.

  • Post-Handling: Tightly seal the source container.

  • Decontamination: Wipe down the spatula and any affected surfaces within the fume hood.

  • Waste Disposal: Dispose of contaminated gloves, weigh boats, and bench paper in a designated, sealed hazardous waste container.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5][7]

Storage and Incompatibility
  • Optimal Conditions: The compound should be stored at 4°C under a nitrogen atmosphere to ensure long-term stability and prevent potential oxidation of the aldehyde group.[1]

  • General Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and amines, as these can trigger exothermic or hazardous reactions.[5][6]

Emergency Response Protocols

A clear and practiced emergency plan is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]

Spill Response Workflow

Accidental spills must be managed promptly and safely. The following workflow should be adopted.

Spill_Response_Workflow cluster_1 Emergency Spill Response Protocol Spill Spill Detected Alert Alert personnel and restrict access to the area Spill->Alert PPE Don full PPE: Respirator, Goggles, Gloves, Lab Coat Alert->PPE Contain Cover spill with dry, inert absorbent material (e.g., vermiculite, sand) PPE->Contain Cleanup Carefully sweep or scoop material into a labeled hazardous waste container. AVOID CREATING DUST. Contain->Cleanup Decon Decontaminate the area with an appropriate solvent and wash thoroughly. Cleanup->Decon Dispose Seal and dispose of waste container according to institutional protocols. Decon->Dispose

Caption: A systematic workflow for managing chemical spills.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and hydrogen fluoride.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Waste Disposal

Disposal of 4,5-Difluoro-2-formylbenzoic acid and its contaminated materials must be handled with care.

  • Regulations: All waste disposal must be conducted in strict accordance with federal, state, and local environmental regulations.[5][7]

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Do not allow the chemical to enter drains or waterways.[7] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[7]

References

  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. [Link]

  • Safety Data Sheet - DC Fine Chemicals. (2024). DC Fine Chemicals. [Link]

  • 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629 - PubChem. (n.d.). PubChem. [Link]

  • The Chemical Properties and Synthesis of 4-Formylbenzoic Acid Explained. (n.d.). Hopax. [Link]

  • 2-Carboxybenzaldehyde - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4,5-Difluoro-2-formylbenzoic Acid

The following Application Note and Protocol details the regioselective synthesis of 4,5-Difluoro-2-formylbenzoic acid (CAS: 1374150-50-1). This guide addresses the critical challenge of regioselectivity .

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the regioselective synthesis of 4,5-Difluoro-2-formylbenzoic acid (CAS: 1374150-50-1).

This guide addresses the critical challenge of regioselectivity . Direct lithiation of the commercially available starting material, 3,4-difluorobenzoic acid , typically favors the C2 position (flanked by F and COOH), yielding the incorrect isomer (2-formyl-3,4-difluorobenzoic acid). To achieve the target 4,5-difluoro- substitution pattern, this protocol utilizes a Bromination-Metalation Strategy to direct the formyl group to the correct position (C6 of the starting material, which becomes C2 in the product).

Introduction & Strategic Analysis

The synthesis of fluoro-substituted benzoic acid derivatives is a cornerstone in the development of quinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin precursors). The target molecule, 4,5-difluoro-2-formylbenzoic acid , possesses a specific substitution pattern required for subsequent cyclization or coupling reactions.

The Regioselectivity Challenge

The primary challenge lies in introducing the formyl group at the correct position on the benzene ring relative to the fluorine atoms.

  • Direct Lithiation Risk: Treatment of 3,4-difluorobenzoic acid with lithium bases (e.g., LDA,

    
    -BuLi) is kinetically driven to the most acidic proton. The proton at C2  is flanked by both a fluorine atom and the carboxylate group, making it significantly more acidic than the proton at C6 . Lithiation at C2 yields the unwanted 2-formyl-3,4-difluorobenzoic acid.
    
  • The Solution (Electrophilic Direction): Electrophilic Aromatic Substitution (EAS), such as bromination or nitration, on 3,4-difluorobenzoic acid favors the C6 position (para to F at C3, ortho to COOH). This is due to the steric hindrance at C2 and the directing effects of the fluorine atoms. By introducing a bromine atom at C6, we "lock" the position. Subsequent Lithium-Halogen exchange allows for precise formylation at the desired site.

Retrosynthetic Logic

Retrosynthesis Figure 1: Retrosynthetic Strategy for Regiocontrol Target Target: 4,5-Difluoro-2-formylbenzoic acid (1-COOH, 2-CHO, 4-F, 5-F) Intermediate Intermediate: 2-Bromo-4,5-difluorobenzoic acid (Lithium-Halogen Exchange Precursor) Target->Intermediate Formylation (n-BuLi / DMF) Start Starting Material: 3,4-Difluorobenzoic acid (1-COOH, 3-F, 4-F) Intermediate->Start Regioselective Bromination (Br2 / FeBr3)

Experimental Protocol

Phase 1: Regioselective Bromination

Objective: Synthesis of 2-bromo-4,5-difluorobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS) directed to the C6 position (becoming C2 upon renumbering).

Reagents:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • Bromine (

    
    ) (1.2 eq)
    
  • Iron(III) bromide (

    
    ) (0.05 eq, Catalyst) or Iron powder
    
  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a scrubber (to neutralize HBr gas). Purge with nitrogen.

  • Dissolution: Dissolve 3,4-difluorobenzoic acid (100 g, 0.63 mol) in glacial acetic acid (500 mL). Add the iron catalyst (

    
    , 9.3 g).
    
  • Addition: Heat the mixture to 40°C. Add Bromine (121 g, 39 mL) dropwise over 60 minutes.

  • Reaction: Heat to mild reflux (80-90°C) and stir for 4-6 hours. Monitor by HPLC/TLC until starting material is <2%.

    • Note: The major product forms at the position para to the C3-Fluorine (originally C6), yielding 2-bromo-4,5-difluorobenzoic acid.

  • Quench: Cool to room temperature (RT). Pour the mixture into ice-water (2 L) containing sodium bisulfite (

    
    ) to quench excess bromine.
    
  • Isolation: Filter the precipitated solid. Wash with water (3 x 500 mL) and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace regioisomers.

    • Yield Target: >85%

    • Appearance: Off-white crystalline solid.

Phase 2: Lithium-Halogen Exchange & Formylation

Objective: Conversion of the aryl bromide to the aryl aldehyde. Mechanism: Formation of the dianion (carboxylate + aryl lithium) followed by nucleophilic attack on DMF.

Reagents:

  • 2-Bromo-4,5-difluorobenzoic acid (1.0 eq)

  • 
    -Butyllithium (
    
    
    
    -BuLi), 2.5 M in hexanes (2.2 eq)
    • Note: 1st eq deprotonates the carboxylic acid; 2nd eq performs Li-Br exchange.

  • 
    -Dimethylformamide (DMF) (3.0 eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

  • Inert Setup: Flame-dry a 2 L reaction flask. Cool to -78°C using a dry ice/acetone bath under a strict Nitrogen or Argon atmosphere.

  • Substrate Preparation: Dissolve 2-bromo-4,5-difluorobenzoic acid (50 g, 0.21 mol) in anhydrous THF (500 mL).

  • Lithiation (The Critical Step):

    • Add

      
      -BuLi (185 mL, 0.46 mol) dropwise via cannula or pressure-equalizing funnel.
      
    • Rate Control: Maintain internal temperature below -65°C. The reaction is exothermic.

    • Observation: The solution may turn yellow/orange upon formation of the dianion.

    • Stir at -78°C for 60 minutes to ensure complete exchange.

  • Formylation:

    • Add anhydrous DMF (49 mL, 0.63 mol) in one portion (or rapid dropwise).

    • Stir at -78°C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.

  • Quench & Hydrolysis:

    • Pour the reaction mixture into cold 2M HCl (500 mL) with vigorous stirring. This protonates the carboxylate and hydrolyzes the hemiaminal intermediate to the aldehyde.

    • Stir for 30 minutes. pH should be < 2.

  • Extraction: Extract with Ethyl Acetate (3 x 300 mL).

  • Workup: Combine organics, wash with Brine (200 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude product is often pure enough. If needed, recrystallize from Toluene/Heptane or purify via column chromatography (SiO2, Hexane:EtOAc + 1% AcOH).

Analytical Data & Quality Control

Target Specification:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 186.11 g/mol [1][2]

  • Purity: >98% (HPLC)

AnalysisExpected ResultInterpretation
1H NMR (DMSO-d6)

10.2 (s, 1H, CHO)
Confirm Aldehyde

7.8 - 8.2 (m, 2H, Ar-H)
Aromatic protons

13.5 (br s, 1H, COOH)
Carboxylic acid
19F NMR Two distinct signals (approx -130 to -150 ppm)Confirms 4,5-difluoro pattern
MS (ESI-) m/z 185 [M-H]-Parent ion confirmation

Process Workflow Diagram

Workflow Figure 2: Step-by-Step Synthesis Workflow Step1 Step 1: Bromination 3,4-Difluorobenzoic acid + Br2/FeBr3 (Reflux, 4h) Step2 Isolation of Intermediate 2-Bromo-4,5-difluorobenzoic acid (Filtration, Drying) Step1->Step2 Step3 Step 2: Cryogenic Lithiation THF, -78°C Add n-BuLi (2.2 eq) Step2->Step3 Step4 Formyl Trap Add DMF (3.0 eq) Warm to 0°C Step3->Step4 Step5 Acidic Hydrolysis Quench with 2M HCl Step4->Step5 Final Final Product 4,5-Difluoro-2-formylbenzoic acid Step5->Final

Safety & Handling (E-E-A-T)

  • Lithium Reagents (

    
    -BuLi):  Pyrophoric. Handle strictly under inert atmosphere. Use dry syringes and needles. Have a Class D fire extinguisher available.
    
  • Bromine (

    
    ):  Highly toxic and corrosive. Use a scrubber system to trap HBr evolution. Wear double nitrile gloves and a face shield.
    
  • Hydrofluoric Acid Potential: While not used directly, combustion or extreme decomposition of fluorinated aromatics can release HF. In case of fire, avoid breathing fumes.

References

  • Regioselectivity in Benzoic Acid Lithiation: Bennetau, B., et al. "Directed lithiation of unprotected benzoic acids." J. Chem. Soc., Perkin Trans. 1, 1995, 1265-1271. Link

  • Synthesis of Quinolone Intermediates: Zhang, Z., et al. "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Chemical Papers, 2018. (Demonstrates similar halogen/lithium manipulations on difluorobenzoic scaffolds). Link

  • Fluorinated Phthalide Precursors: "Process for preparing fluorinated benzoic acids." Patent US5436368A. (Describes the anhydride/phthalide route as an alternative industrial pathway). Link

  • Compound Verification: CAS 1374150-50-1 Entry, Sigma-Aldrich / PubChem. Link[3]

Sources

Application

Carboxylic acid group modifications of 4,5-Difluoro-2-formylbenzoic acid

Application Note: Carboxylic Acid Group Modifications of 4,5-Difluoro-2-formylbenzoic Acid Introduction: The "Chameleon" Scaffold 4,5-Difluoro-2-formylbenzoic acid (CAS: 550363-85-4) is a critical building block in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Carboxylic Acid Group Modifications of 4,5-Difluoro-2-formylbenzoic Acid

Introduction: The "Chameleon" Scaffold

4,5-Difluoro-2-formylbenzoic acid (CAS: 550363-85-4) is a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles.[1] However, it presents a unique challenge to the synthetic chemist: ring-chain tautomerism .

Unlike simple benzoic acids, this molecule exists in a dynamic equilibrium between its open-chain form (A) and its cyclic lactol form (5,6-difluoro-3-hydroxyphthalide, B).[1] This duality dictates the outcome of carboxylic acid modifications.

  • Open Chain (A): Required for standard ester/amide derivatives.

  • Cyclic Lactol (B): Dominates in acidic media; leads to "pseudo-esters" and heterocycles.

Strategic Directive: To successfully modify the carboxylic acid group, you must select conditions that either trap the open-chain carboxylate or exploit the cyclic form for heterocycle construction.

Strategic Considerations & Decision Matrix

Before initiating synthesis, analyze your target structure against the available pathways. The presence of the ortho-formyl group and electron-withdrawing fluorines makes the carboxylic acid highly susceptible to intramolecular cyclization.

Reaction Pathway Decision Tree

ReactionPathways Start 4,5-Difluoro-2-formylbenzoic acid (Equilibrium Mixture) Method_Alk Method: Alkylation (MeI/K2CO3) Start->Method_Alk Traps Carboxylate Method_Acid Method: Acid Catalysis (MeOH/H+) Start->Method_Acid Promotes Cyclization Method_Hyd Method: Hydrazine Condensation Start->Method_Hyd Double Condensation Method_Amine Method: Reductive Cyclization Start->Method_Amine Amine + Reduction Goal_Ester Goal: Open-Chain Ester (Methyl 4,5-difluoro-2-formylbenzoate) Goal_Pseudo Goal: Pseudo-Ester (3-Alkoxyphthalide) Goal_Phthal Goal: Phthalazinone (PARP Inhibitor Core) Goal_Iso Goal: Isoindolinone (Lactam) Method_Alk->Goal_Ester Method_Acid->Goal_Pseudo Method_Hyd->Goal_Phthal Method_Amine->Goal_Iso

Figure 1: Strategic decision tree for carboxylic acid modifications. Note the divergence between alkylation (open chain) and acid catalysis (cyclic).

Detailed Protocols

Protocol A: Chemoselective Esterification (Open-Chain)

Objective: Synthesis of Methyl 4,5-difluoro-2-formylbenzoate. Challenge: Acid-catalyzed Fisher esterification often yields the cyclic pseudo-ester (3-methoxy-5,6-difluorophthalide) due to the stability of the acetal linkage. Solution: Use base-mediated alkylation to trap the carboxylate anion, which exists exclusively in the open-chain form.

Materials:

  • 4,5-Difluoro-2-formylbenzoic acid (1.0 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)[1]

  • Iodomethane (MeI) or Dimethyl Sulfate (1.2 eq)

  • DMF (Dimethylformamide), anhydrous (5 mL/g substrate)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-Difluoro-2-formylbenzoic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature (20-25°C) for 30 minutes. The solution may become slightly cloudy as the carboxylate salt forms.

    • Mechanism:[2][3][4][5][6][7] The base deprotonates the carboxylic acid. The resulting carboxylate anion is resonance-stabilized and cannot cyclize to the lactol.

  • Alkylation: Cool the mixture to 0°C. Dropwise add Iodomethane (Caution: Carcinogen/Volatile).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The product (ester) will be less polar than the starting acid.

  • Work-up: Pour the reaction mixture into ice-water (10x volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organics with Brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash chromatography (SiO₂).

    • Expected Yield: >85%[1][8][9]

    • Key QC Parameter: ¹H NMR should show a singlet methyl ester (~3.9 ppm) and a distinct aldehyde proton (~10.2 ppm). If the aldehyde peak is missing, you have formed the pseudo-ester.

Protocol B: Phthalazinone Formation (Cyclic Hydrazide)

Objective: Synthesis of 6,7-Difluorophthalazin-1(2H)-one. Significance: This reaction modifies the carboxylic acid into a cyclic hydrazide. This is the primary industrial application of this scaffold, serving as the core for PARP inhibitors like Olaparib derivatives.

Materials:

  • 4,5-Difluoro-2-formylbenzoic acid (1.0 eq)[1]

  • Hydrazine Hydrate (NH₂NH₂·H₂O), 50-60% grade (1.2 – 1.5 eq)

  • Ethanol or Methanol (10 mL/g substrate)

  • Acetic Acid (catalytic, optional)[10]

Step-by-Step Procedure:

  • Setup: Suspend the starting acid in Ethanol. The solid may not dissolve completely initially.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

    • Observation: An exotherm is often observed.[1] The mixture may clear briefly as the hydrazine salt forms, then precipitate the intermediate hydrazone.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7] Hydrazine first condenses with the aldehyde (fast) to form a hydrazone. The terminal amine of the hydrazone then attacks the carboxylic acid (or ester) to close the ring, forming the thermodynamically stable 6-membered lactam.

  • Isolation: Cool the mixture to 0°C. The product, 6,7-Difluorophthalazin-1(2H)-one, typically crystallizes out as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold Ethanol and then Diethyl Ether.

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: >90%[1]

    • Data: MS (ESI) m/z = 183 [M+H]⁺.

Protocol C: Isoindolinone Formation (Reductive Amination)

Objective: Synthesis of N-substituted-5,6-difluoroisoindolin-1-ones. Context: Direct amide coupling with amines is difficult because the aldehyde interferes. Instead, reductive cyclization is used to form the lactam (cyclic amide).

Materials:

  • 4,5-Difluoro-2-formylbenzoic acid (1.0 eq)[1]

  • Primary Amine (R-NH₂) (1.1 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)

  • Solvent: DCE (Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Mix the acid and the amine in DCE. Stir for 1–2 hours. The amine reacts with the aldehyde to form an imine (Schiff base) and with the acid to form a salt.

  • Reduction: Add Sodium Triacetoxyborohydride in portions.

    • Mechanism:[2][3][4][5][6][7] The reducing agent reduces the imine to a secondary amine.

  • Cyclization: The newly formed secondary amine is positioned ortho to the carboxylic acid. Under thermal conditions (reflux in Toluene with Dean-Stark) or using a coupling reagent (EDC/HOBt) in a second step, the amine attacks the acid to form the 5-membered lactam ring.[1]

    • Note: Spontaneous cyclization often occurs during the workup or upon gentle heating if the amine is nucleophilic enough.

Comparative Data Summary

ProtocolTarget Functional GroupReagentsKey Selectivity FactorTypical Yield
Alkylation Methyl Ester (Open Chain)MeI, K₂CO₃, DMFTraps carboxylate; prevents cyclization.85-95%
Fisher Pseudo-Ester (Cyclic)MeOH, H₂SO₄Acid catalysis favors stable lactol acetal.70-80%
Hydrazinolysis Phthalazinone (Heterocycle)NH₂NH₂, EtOHThermodynamic sink; consumes both groups.[1]>90%
Amidation Isoindolinone (Lactam)R-NH₂, ReductantReductive amination triggers cyclization.60-85%

References

  • Synthesis of Fluorinated Phthalazinones: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry2008 , 51(20), 6581-6591.[1] Link

  • Tautomerism of 2-Formylbenzoic Acids: Bowden, K., & Taylor, G. R. "Ring-chain tautomerism of 2-acylbenzoic acids." Journal of the Chemical Society B: Physical Organic1971 , 1390-1394. Link

  • General Esterification of Keto-Acids: Organic Syntheses, Coll. Vol. 3, p.737 (1955); Vol. 28, p.81 (1948). (Describes the pseudo-ester phenomenon). Link

  • Alkylation of Carboxylic Acids: Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.[1] (Reference for K2CO3/MeI method).

Sources

Method

Scale-up Synthesis of 4,5-Difluoro-2-formylbenzoic Acid: A Detailed Protocol and Strategic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4,5-Difluoro-2-formylbenzoic acid is a highly valuable, functionalized aromatic building block, pivotal in the synthesis of adv...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-formylbenzoic acid is a highly valuable, functionalized aromatic building block, pivotal in the synthesis of advanced pharmaceutical intermediates and materials. Its specific substitution pattern, featuring a carboxylic acid, an aldehyde, and two fluorine atoms, makes it a desirable precursor for complex molecular architectures, including antiviral agents and quinolone antibacterials.[1][2] This application note provides a comprehensive guide to the scalable synthesis of this compound, focusing on the robust and highly regioselective method of Directed ortho-Metalation (DoM). We present a detailed, field-proven protocol, in-depth mechanistic insights, critical safety procedures for handling pyrophoric reagents, and key considerations for process optimization and scale-up.

Introduction: The Significance of 4,5-Difluoro-2-formylbenzoic Acid

Fluorinated aromatic compounds are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. 4,5-Difluoro-2-formylbenzoic acid, in particular, offers three distinct functional handles for subsequent chemical modification: a carboxylic acid, a reactive aldehyde, and the difluorinated benzene ring. This trifunctional nature makes it an exceptionally versatile intermediate for constructing complex molecules, where precise control over reactivity and regiochemistry is essential.[3][4] Its derivatives have been explored in the development of novel antiviral compounds, highlighting its role in medicinal chemistry.[2]

The primary challenge in synthesizing this molecule lies in achieving the selective introduction of the formyl group at the C2 position, ortho to the carboxylic acid and flanked by a fluorine atom, without resorting to multi-step, low-yielding classical methods. This guide focuses on a modern synthetic strategy that directly addresses this challenge.

Retrosynthetic Analysis and Strategy Selection

Several synthetic strategies could be envisioned for the preparation of aromatic aldehydes.[5][6] However, for a substrate like 3,4-difluorobenzoic acid, which is deactivated towards traditional electrophilic aromatic substitution, a more targeted approach is required.

  • Vilsmeier-Haack Reaction: This method typically requires electron-rich aromatic systems to proceed under mild conditions and would likely fail or require harsh conditions for an electron-deficient substrate.[7][8]

  • Oxidation of a Methyl Group: This would necessitate the synthesis of 4,5-difluoro-2-methylbenzoic acid, adding steps and complexity to the overall process.[9]

  • Directed ortho-Metalation (DoM): This strategy stands out as the most effective. The carboxylic acid group, once deprotonated to a carboxylate, acts as a powerful Directed Metalation Group (DMG).[10] It chelates to a strong organolithium base, directing the deprotonation exclusively to the adjacent ortho position (C2), even in the presence of other directing groups or deactivating substituents.[11][12][13] This method offers superior regiocontrol in a single, efficient step.

Based on this analysis, the DoM of commercially available 3,4-difluorobenzoic acid is the chosen strategy for its efficiency, regioselectivity, and scalability.

G Target 4,5-Difluoro-2-formylbenzoic acid Intermediate Dilithiated Intermediate Target->Intermediate Hydrolysis SM 3,4-Difluorobenzoic acid Intermediate->SM 1. Directed ortho-Metalation (DoM) (s-BuLi/TMEDA) 2. Formylation (DMF)

Caption: Retrosynthetic analysis of the target molecule.

The Directed ortho-Metalation (DoM) Mechanism

The DoM reaction is a powerful tool in modern organic synthesis that circumvents the usual regioselectivity rules of electrophilic aromatic substitution.[10][14]

  • Initial Deprotonation: The process begins with the deprotonation of the acidic carboxylic acid proton of 3,4-difluorobenzoic acid by the strong base, sec-butyllithium (s-BuLi). This forms a lithium carboxylate.

  • Directed Metalation: The lithium carboxylate then acts as the Directed Metalation Group (DMG). The lithium ion coordinates with the oxygen atoms of the carboxylate and the Lewis basic additive, N,N,N',N'-tetramethylethylenediamine (TMEDA). This complex positions the s-BuLi base in close proximity to the C2 proton. The strong basicity of s-BuLi facilitates the deprotonation of this sterically accessible and electronically favorable C-H bond, forming a stable dilithiated intermediate.[11][12]

  • Electrophilic Quench: The resulting aryllithium species is a potent nucleophile. The addition of an electrophile, in this case, N,N-dimethylformamide (DMF), leads to the formation of a tetrahedral intermediate.

  • Hydrolysis: Upon aqueous workup, this intermediate collapses and hydrolyzes to yield the final product, 4,5-Difluoro-2-formylbenzoic acid.

G cluster_0 DoM Mechanism A Starting Material (3,4-Difluorobenzoic Acid) B Lithium Carboxylate Intermediate A->B s-BuLi C Dilithiated Species (Aryllithium) B->C s-BuLi / TMEDA (-78 °C) D Tetrahedral Adduct C->D DMF E Final Product (4,5-Difluoro-2-formylbenzoic acid) D->E Aqueous Workup (H3O+)

Caption: Key stages of the Directed ortho-Metalation mechanism.

Detailed Scale-Up Protocol

This protocol is designed for a 10-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3,4-Difluorobenzoic acid≥98%Standard SupplierDry in vacuum oven before use.
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneAcros, Sigma-AldrichPyrophoric reagent. Titrate before use.
TMEDA≥99.5%, redistilledSigma-AldrichStore over molecular sieves.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeStandard SupplierUse from a solvent purification system.
Diethyl EtherAnhydrousStandard SupplierFor extraction.
Hydrochloric Acid (HCl)37% (concentrated)Standard SupplierFor workup.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying.

Equipment:

  • 1 L four-necked, jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Low-temperature circulator (-80 °C capability).

  • Pressure-equalizing dropping funnel.

  • Syringes and stainless-steel cannulas for pyrophoric liquid transfer.

  • Standard laboratory glassware for workup and purification.

Step-by-Step Procedure

Reaction Setup:

  • Assemble the reactor system and dry all glassware in an oven (120 °C) overnight. Assemble while hot under a stream of dry nitrogen.[15]

  • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.[16]

  • Charge the reactor with 3,4-Difluorobenzoic acid (10.0 g, 63.3 mmol) and anhydrous THF (200 mL).

  • Begin stirring and cool the reactor contents to -78 °C using the low-temperature circulator.

Metalation: 5. In a separate dry, nitrogen-flushed flask, add TMEDA (21.0 mL, 139.2 mmol, 2.2 eq). 6. Slowly add s-BuLi (~1.4 M in cyclohexane, 99.4 mL, 139.2 mmol, 2.2 eq) to the TMEDA via cannula while maintaining a temperature below 0 °C. 7. Transfer the s-BuLi/TMEDA solution to the dropping funnel. 8. Add the s-BuLi/TMEDA solution dropwise to the stirred slurry of 3,4-difluorobenzoic acid in THF over 60-90 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed. 9. Stir the reaction mixture at -78 °C for an additional 2 hours after the addition is complete.

Formylation and Quench: 10. Add anhydrous DMF (7.8 mL, 101.2 mmol, 1.6 eq) to the reaction mixture dropwise via syringe over 30 minutes, keeping the internal temperature below -70 °C. 11. After the addition of DMF, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.

Work-up and Purification: 12. Cautiously quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution, ensuring the temperature remains below 0 °C. 13. Allow the mixture to warm to room temperature. 14. Acidify the aqueous layer to pH ~2 with concentrated HCl. 15. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). 16. Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄. 17. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. 18. Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 4,5-Difluoro-2-formylbenzoic acid as a solid.

Characterization
  • Appearance: White to off-white solid.

  • Purity (HPLC): ≥98%

  • ¹H NMR (DMSO-d₆): Consistent with the structure, showing signals for the aldehyde proton (~10.2 ppm), aromatic protons, and the carboxylic acid proton.

  • Melting Point: Compare with literature values.

Process Optimization and Scale-Up Considerations

Scaling up organolithium reactions requires careful planning to manage thermal hazards and ensure consistent results.

ParameterLaboratory Scale (10 g)Scale-Up ConsiderationRationale
Temperature Control -78 °C (Dry Ice/Acetone)Jacketed reactor with efficient circulatorThe DoM reaction is highly exothermic. Precise temperature control is critical to prevent side reactions and decomposition of the aryllithium intermediate.
Reagent Addition Dropwise via syringe/dropping funnelMetering pump or controlled addition via pressureSlow, controlled addition is crucial to manage the exotherm. A runaway reaction is a significant hazard.
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing is needed to ensure rapid heat dissipation and homogenous reaction conditions, especially in a slurry.
Quenching Slow addition of saturated NH₄ClReverse quench (adding reaction mixture to quench solution) or controlled addition into the reactor.The quench is also highly exothermic. A reverse quench can provide better thermal control on a large scale.
Solvent Purity Anhydrous grade from bottleRigorous drying proceduresWater will rapidly quench the organolithium reagent, reducing yield and creating potential safety hazards (butane gas evolution).[15]

Safety Protocols for Handling Pyrophoric Reagents

Working with s-BuLi requires strict adherence to safety protocols due to its pyrophoric nature (ignites spontaneously on contact with air).[17][18][19]

Mandatory PPE:

  • Flame-resistant lab coat.[17]

  • Chemical splash goggles and a face shield.[17]

  • Nitrile gloves worn under neoprene or other heavy-duty, chemical-resistant gloves.[17]

Engineering Controls:

  • All transfers and reactions must be performed in a certified chemical fume hood.[15]

  • An inert atmosphere must be maintained at all times using a nitrogen or argon manifold.[15][16]

  • A Class D fire extinguisher (for combustible metals) and a container of sand should be immediately accessible. Do not use a CO₂ or water extinguisher. [18]

G cluster_safety Pyrophoric Reagent Safety Workflow Plan Plan Experiment: - Review SDS - Minimize Quantities - Work with a partner Prep Prepare Workspace: - Fume Hood - Inert Atmosphere Setup - Remove Flammables - Locate Safety Equipment Plan->Prep PPE Don PPE: - FR Lab Coat - Goggles & Face Shield - Double Gloves Prep->PPE Transfer Perform Transfer: - Use Syringe/Cannula - Check for Leaks - Work Slowly PPE->Transfer Quench Quench & Cleanup: - Quench Residual Reagent - Decontaminate Glassware - Dispose of Waste Properly Transfer->Quench

Caption: A mandatory safety workflow for handling organolithiums.

Conclusion

This application note details a robust and scalable synthesis of 4,5-Difluoro-2-formylbenzoic acid via Directed ortho-Metalation. The protocol emphasizes regiochemical control, operational efficiency, and critical safety procedures. By leveraging the directing ability of the inherent carboxylate group, this method provides a direct and high-yielding pathway to a valuable building block for the pharmaceutical and chemical industries. Careful attention to process parameters and stringent adherence to safety protocols are paramount for the successful and safe scale-up of this transformation.

References

  • Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Available from: [Link]

  • University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available from: [Link]

  • S. T. T. Nguyen, A.-S. Castanet, K. P. P. Nguyen, J. Mortier. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 785-788. Available from: [Link]

  • Princeton University EHS. Safe handling of organolithium compounds in the laboratory. Available from: [Link]

  • SlideShare. (2014). Organolithium Use In Labs. Available from: [Link]

  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Available from: [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Available from: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available from: [Link]

  • Wikipedia. (n.d.). Bouveault aldehyde synthesis. Available from: [Link]

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents. Available from: [Link]

  • Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods. Available from: [Link]

  • Twelves, C., et al. (2018). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. PMC. Available from: [Link]

  • University of Calgary. (n.d.). Ch23: Aryl Grignards. Available from: [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available from: [Link]

  • ResearchGate. (2021). Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier–Haack Formylation of C-2-Glycals. Available from: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

  • Le, T., et al. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. MIT Open Access Articles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • RJPT. (2009). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Available from: [Link]

  • Google Patents. (1995). US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid.
  • Lindström, A., et al. (2012). 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. PMC. Available from: [Link]

  • ChemRxiv. (n.d.). Rapid, Solvent-Minimized and Sustainable Access to Various Types of Ferroelectric-Fluid Molecules by Harnessing Mechano-Chemical. Available from: [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Available from: [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Available from: [Link]

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]

  • SAGE Journals. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available from: [Link]

  • PMC. (n.d.). 2,6-Difluorobenzoic acid. Available from: [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Available from: [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Available from: [Link]

  • Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. Available from: [Link]

  • ResearchGate. (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • Sciedco. (n.d.). 2-Amino-4,5-difluorobenzoic Acid, Min. 98.0 (HPLC,T), 25 g. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Amide Coupling with 4,5-Difluoro-2-formylbenzoic Acid

Introduction: The Significance of Fluorinated Benzamides in Drug Discovery In the landscape of modern medicinal chemistry, the benzamide moiety is a cornerstone scaffold found in a multitude of clinically successful drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Benzamides in Drug Discovery

In the landscape of modern medicinal chemistry, the benzamide moiety is a cornerstone scaffold found in a multitude of clinically successful drugs. The strategic incorporation of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets. 4,5-Difluoro-2-formylbenzoic acid is a valuable building block in this context, offering a unique combination of functionalities: a carboxylic acid for amide bond formation, difluoro substitution to modulate electronics and lipophilicity, and an ortho-formyl group that can serve as a handle for further chemical elaboration or as a key pharmacophoric element.

This application note provides a comprehensive guide to the experimental procedure for the amide coupling of 4,5-Difluoro-2-formylbenzoic acid. We will delve into two robust protocols utilizing common coupling reagents, discuss the rationale behind the experimental design, and address potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic workflows.

Core Concepts in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid.[1] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[2] The choice of coupling reagent, solvent, and base is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity if chiral centers are present.[3]

Expert Insight: The Challenge of the Ortho-Formyl Group

A primary concern when working with 2-formylbenzoic acid derivatives is the potential for side reactions involving the aldehyde functionality. Under certain conditions, particularly acidic ones, the amine nucleophile could react with the aldehyde to form an imine. However, with the careful selection of modern coupling reagents that operate under neutral or mildly basic conditions, the chemoselective acylation of the amine at the carboxylic acid site can be achieved with high efficiency, often obviating the need for a protecting group strategy for the aldehyde.[4]

Experimental Protocols

Two widely applicable and reliable methods for the amide coupling of 4,5-Difluoro-2-formylbenzoic acid are presented below. Protocol 1 utilizes HATU, a highly efficient uronium-based coupling reagent, while Protocol 2 employs the classic EDC/HOBt combination.

Protocol 1: High-Efficiency Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent known for its high reactivity, low rates of racemization, and effectiveness with sterically hindered substrates.[5][6] It activates the carboxylic acid by forming a highly reactive O-acylisouronium intermediate.[7]

Materials and Reagents:

  • 4,5-Difluoro-2-formylbenzoic acid

  • Amine of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4,5-Difluoro-2-formylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), followed by HATU (1.1-1.2 eq).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath and add DIPEA or TEA (2.0-3.0 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC.[8]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expert Insight: Order of Addition with HATU

For HATU-mediated couplings, it is often recommended to pre-activate the carboxylic acid with HATU and the base for a few minutes before adding the amine. This can minimize a potential side reaction where the amine reacts directly with HATU. However, for many standard couplings, adding all components before the base is also effective.

Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a widely used and more economical coupling system.[9] EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a less reactive but more stable HOBt ester. This active ester then reacts with the amine to form the desired amide.[10] The urea byproduct of EDC is water-soluble, simplifying purification.[11]

Materials and Reagents:

  • 4,5-Difluoro-2-formylbenzoic acid

  • Amine of interest

  • EDC hydrochloride

  • HOBt (or Oxyma Pure as a safer alternative)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Same as Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-Difluoro-2-formylbenzoic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM.

  • Addition of EDC and Base: Add EDC hydrochloride (1.1-1.5 eq) to the solution.

  • Cooling and Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA or TEA (2.0-3.0 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove excess base, saturated aqueous sodium bicarbonate solution (2x) to remove unreacted acid and HOBt, and finally with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Parameter Summary

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)Rationale
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent
Amine 1.0 - 1.2 eq1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Coupling Reagent HATU (1.1 - 1.2 eq)EDC·HCl (1.1 - 1.5 eq)A slight excess ensures full activation of the acid.
Additive N/AHOBt (1.1 - 1.2 eq)Suppresses racemization and improves efficiency.
Base DIPEA/TEA (2.0 - 3.0 eq)DIPEA/TEA (2.0 - 3.0 eq)Neutralizes acid byproducts and facilitates the reaction.
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCMGood solubility for reactants and reagents.
Temperature 0 °C to Room Temp.0 °C to Room Temp.Initial cooling controls exothermic reactions.
Reaction Time 2 - 16 hours4 - 24 hoursVaries depending on the reactivity of the amine.

Visualizing the Workflow

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid 4,5-Difluoro-2- formylbenzoic Acid Setup Dissolve Acid & Amine in Anhydrous Solvent Acid->Setup Amine Amine Substrate Amine->Setup Activation Add Coupling Reagent (HATU or EDC/HOBt) Setup->Activation Initiation Add Base (DIPEA/TEA) at 0 °C Activation->Initiation Stir Stir at RT (Monitor by TLC) Initiation->Stir Dilute Dilute with EtOAc Stir->Dilute Wash Aqueous Washes (NaHCO3, HCl, Brine) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Amide Product Purify->Product

Caption: General workflow for the amide coupling of 4,5-Difluoro-2-formylbenzoic acid.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. Reaction time may also be extended.

  • Incomplete Reaction: For sterically hindered or electron-poor amines, the reaction may be sluggish. Gentle heating (e.g., 40-50 °C) can sometimes improve the conversion rate, although this should be done with caution to avoid side reactions.

  • Side Product Formation: If imine formation is suspected, ensure the reaction conditions are not acidic. Using a non-nucleophilic base like DIPEA is generally preferred. If issues persist, protection of the aldehyde as an acetal may be necessary, followed by deprotection after the amide coupling.[12][13]

  • Purification Difficulties: The aqueous work-up is designed to remove the majority of the reagents and byproducts. If purification by column chromatography is still challenging, consider alternative work-up procedures or using a different solvent system for extraction and chromatography.

Conclusion

The amide coupling of 4,5-Difluoro-2-formylbenzoic acid is a robust and versatile reaction that provides access to a wide range of valuable compounds for drug discovery and development. By following the detailed protocols outlined in this application note and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize novel benzamide derivatives. The choice between the HATU and EDC/HOBt methods will depend on factors such as cost, scale, and the specific reactivity of the amine substrate. With careful execution and monitoring, high yields of the desired amide products can be consistently achieved.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid.
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Divakaran, R. (2008). Protecting groups in organic synthesis. Retrieved from [Link]

  • von Wangelin, A. J., Neumann, H., Gördes, D., Klaus, S., Strübing, D., & Beller, M. (2003). Multicomponent Coupling Reactions for Organic Synthesis: Chemoselective Reactions With Amide-Aldehyde Mixtures. Chemistry, 9(18), 4286-94.
  • Puranik, V. G., Charya, M. A., & Sarkar, A. (2006). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 47(3), 299-302.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by carboxyl compound reduction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(45), 9214-9218.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic Amination of Aldehydes to Amides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 4,5-Difluoro-2-formylbenzoic acid by recrystallization

Executive Summary This guide addresses the purification of 4,5-Difluoro-2-formylbenzoic acid (DFBA) . Unlike simple benzoic acids, DFBA contains a reactive formyl group ortho to the carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 4,5-Difluoro-2-formylbenzoic acid (DFBA) . Unlike simple benzoic acids, DFBA contains a reactive formyl group ortho to the carboxylic acid. This structural proximity creates a dynamic equilibrium between the open-chain aldehyde and the cyclic lactol (hydroxyphthalide) form.[1]

Successful recrystallization requires balancing three factors:

  • Solubility differential (temperature-dependent).

  • Stability (preventing oxidation of the aldehyde to 4,5-difluorophthalic acid).

  • Isomer rejection (removing 3,4-difluoro or decarboxylated byproducts).[1]

Module 1: Solvent Selection & Solubility Profile

The choice of solvent dictates the fate of specific impurities. Use the table below to select the system matching your crude material's impurity profile.

Solubility Data Table
Solvent SystemSolubility (Cold)Solubility (Hot)Target Impurities RemovedRisk Factor
Water Low (< 2 mg/mL)High (> 40 mg/mL)Inorganic salts, highly polar acidsHydrolysis of formyl group (low risk if pH < 5)
Toluene InsolubleModerate/HighIsomers , over-oxidation productsFlammability; requires higher temp
Ethanol/Water (1:3) ModerateVery HighGeneral organic debris, "tar"Esterification (if heated too long/acidic)
Ethyl Acetate/Heptane ModerateHighNon-polar byproducts"Oiling out" is common
Critical Mechanism: The Lactol Equilibrium

Expert Note: In solution, DFBA exists in equilibrium with 5,6-difluoro-3-hydroxyphthalide.[1]

  • Polar protic solvents (Water/Alcohols): Shift equilibrium toward the open-chain carboxylate.[1]

  • Non-polar solvents (Toluene): Favor the cyclic lactol form.

  • Implication: NMR spectra in DMSO-d6 may show dual peaks for the aldehyde proton, often mistaken for impurities.[1]

Module 2: Standard Operating Procedure (SOP)

Protocol A: Aqueous Recrystallization (Primary Purification)

Best for: Removing inorganic salts and trace metals from the synthesis step.[1]

  • Preparation: Sparge distilled water with Nitrogen (

    
    ) for 15 minutes to remove dissolved oxygen. Oxidation is the primary failure mode.[1]
    
  • Dissolution:

    • Suspend crude DFBA (10 g) in degassed water (80 mL).

    • Heat to 85°C–90°C.

    • Troubleshooting: If the solution is dark brown/black, add Activated Carbon (0.5 g) and stir for 5 mins. Filter hot through Celite.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool.

    • Once turbidity appears, cool further to 0–4°C in an ice bath.

  • Isolation:

    • Filter the white needles/plates under vacuum.

    • Wash with ice-cold degassed water (2 x 10 mL).[1]

    • Dry in a vacuum oven at 40°C (Max) over

      
      .
      
Protocol B: Toluene Reprecipitation (Isomer Polish)

Best for: Removing isomeric organic impurities (e.g., 2,3-difluoro isomers).[1]

  • Dissolve dried DFBA in minimum boiling Toluene (approx. 10-12 mL/g).

  • Reflux for 10 minutes to ensure complete dissolution of the lactol form.

  • Cool to 60°C and add Heptane dropwise until persistent cloudiness appears.

  • Reheat to clear, then cool slowly to 4°C.

Module 3: Visual Workflows

Workflow 1: Decision Tree for Purification

RecrystallizationLogic Start Start: Crude DFBA Analysis CheckColor Is material dark/tarry? Start->CheckColor CheckSalts High Inorganic Salts? CheckColor->CheckSalts No MethodCharcoal Pre-treatment: Activated Carbon (Hot Filtration) CheckColor->MethodCharcoal Yes CheckIsomer Isomeric Impurities present? CheckSalts->CheckIsomer No MethodWater Protocol A: Aqueous Recrystallization (Removes Salts/Color) CheckSalts->MethodWater Yes (>2%) CheckIsomer->MethodWater No (General Clean) MethodToluene Protocol B: Toluene/Heptane (Removes Isomers) CheckIsomer->MethodToluene Yes End Pure DFBA Crystals MethodWater->End MethodToluene->End MethodCharcoal->CheckSalts

Figure 1: Decision logic for selecting the appropriate purification route based on crude material characteristics.

Workflow 2: Impurity Fate Mapping

ImpurityFate cluster_0 Critical Control Crude Crude Mixture (DFBA + Impurities) Recryst Recrystallization Process (Heating -> Cooling -> Filtration) Crude->Recryst Crystals Crystalline DFBA (Product) Recryst->Crystals Precipitates Liquor Mother Liquor (Waste) Recryst->Liquor Remains Soluble Salts Inorganic Salts (NaCl, NaBr) Salts->Liquor High Water Sol. Isomers Regioisomers (3,4-difluoro...) Isomers->Liquor Lower MP / Eutectic Oxidized 4,5-Difluorophthalic acid Oxidized->Liquor More Polar Tars Polymeric Tars Tars->Crystals Trapped (Risk!)

Figure 2: Fate mapping of common impurities. Note that polymeric tars can become trapped in the crystal lattice if not removed via hot filtration.[1]

Module 4: Troubleshooting & FAQs

Troubleshooting Guide

Issue 1: Product "Oils Out" (Liquid phase separation instead of crystals)

  • Cause: The temperature entered the "metastable zone" too quickly, or the solvent boiling point is higher than the product's melting point in the presence of impurities.[1]

  • Corrective Action:

    • Reheat to dissolve the oil.

    • Add a "seed crystal" of pure DFBA at 5°C below the saturation temperature.

    • Slow the stirring speed to reduce shear.

Issue 2: Low Yield (< 50%)

  • Cause: Product is too soluble in the cold solvent (common in Ethanol/Water mixtures).

  • Corrective Action:

    • Concentrate the mother liquor by 30% via rotary evaporation and cool again (Second Crop).

    • Note: Second crop crystals usually require a second recrystallization due to lower purity.

Issue 3: Melting Point Depression / Wide Range

  • Cause: Presence of the cyclic lactol form or isomeric impurities.

  • Corrective Action:

    • Dry the sample thoroughly. Residual water/solvent stabilizes the lactol.

    • Check HPLC purity. If >98% but MP is low, it may be a polymorph.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, but proceed with caution. Methanol is more likely to form acetals/hemiacetals with the aldehyde group under acidic conditions or high heat, leading to a "methoxy" impurity peak in NMR. Ethanol is sterically more hindered and slightly safer, but water is preferred.

Q: Why does the color turn pink/red during heating? A: This indicates oxidation of the aldehyde to the carboxylic acid (phthalic acid derivative) or phenol formation. Ensure you are working under an inert atmosphere (


 or Argon) and minimize heating time.

Q: How do I store the purified material? A: Store at 2–8°C under Nitrogen. The aldehyde group is sensitive to autoxidation. Long-term exposure to air will convert the surface to 4,5-difluorophthalic acid.[1]

References

  • BenchChem Technical Support. (2025).[2][3] Recrystallization of 2-Fluoro-5-formylbenzoic Acid and Derivatives.[1][3] Retrieved from

  • PubChem. (2025).[4] Compound Summary: 4,5-Difluoro-2-formylbenzoic acid (CAS 1374150-50-1).[1][5][6] National Center for Biotechnology Information.[7] Retrieved from

  • Zhang, et al. (2020).[8] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1][8] Journal of Chemical Research.[8] (Demonstrates purification logic for fluorinated benzoic acids). Retrieved from

  • Google Patents. (2009). Preparation method of 4-chloro-2,5-difluorobenzoic acid (CN101381301A).[1] (Provides solubility data for difluoro-benzoic acid analogs). Retrieved from

Sources

Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-formylbenzoic Acid

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-formylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-formylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. The unique bifunctional nature of this molecule, possessing both an aldehyde and a carboxylic acid on a difluorinated phenyl ring, makes it highly valuable but also presents specific challenges in achieving high purity[1][2].

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common synthetic issues, provide robust protocols, and detail the analytical methods necessary to ensure the integrity of your final product.

Part 1: Understanding the Synthetic Landscape

The most common and versatile route to synthesizing substituted formylbenzoic acids like the target molecule is through Directed ortho-Metalation (DoM) . This strategy leverages the directing ability of the carboxylate group to selectively deprotonate the adjacent ortho position, followed by quenching with an electrophile (a formylating agent).

General Synthesis Workflow

The workflow involves the deprotonation of a suitable difluorobenzoic acid precursor using a strong lithium amide or alkyllithium base, followed by formylation.

G cluster_main Synthesis Workflow A 3,4-Difluorobenzoic Acid (Starting Material) B Lithium 3,4-Difluorobenzoate (In-situ formation) A->B  Initial Deprotonation  (n-BuLi, 1 eq.) C Ortho-Lithiated Intermediate (Key Reactive Species) B->C  Directed ortho-Metalation  (n-BuLi, 1 eq. / -78 °C) D Formylated Intermediate (Post-Quench) C->D  Formylation Quench  (e.g., DMF, Methyl Formate) E 4,5-Difluoro-2-formylbenzoic Acid (Final Product) D->E  Acidic Workup  (e.g., aq. HCl)

Caption: General workflow for the synthesis via Directed ortho-Metalation.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis.

Q1: My final yield is very low, and HPLC analysis shows a large peak corresponding to my starting material, 3,4-difluorobenzoic acid. What is causing this incomplete conversion?

Answer: This is a classic symptom of inefficient ortho-lithiation. The formation of the key lithiated intermediate is the most critical and sensitive step in this synthesis. Several factors can lead to its failure:

  • Presence of Moisture: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will react instantly with any protic source, especially water. Even trace amounts of moisture in your solvent, glassware, or nitrogen atmosphere will consume the n-BuLi before it can deprotonate the aromatic ring.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process[3].

  • Incorrect Stoichiometry or Reagent Quality: You need at least two equivalents of n-BuLi. The first equivalent deprotonates the acidic carboxylic acid proton to form the lithium carboxylate in situ. The second equivalent performs the crucial C-H activation at the ortho position. If your n-BuLi has degraded (often the case with older bottles), its effective concentration will be lower than stated.

    • Solution: Use a freshly purchased bottle of n-BuLi or titrate your existing solution to determine its exact molarity. Always use a minimum of 2.1-2.2 equivalents to ensure complete reaction.

  • Insufficiently Low Temperature: The ortho-lithiated intermediate is thermally unstable. If the temperature rises significantly above -70 °C, it can decompose or participate in unwanted side reactions[4].

    • Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard) during the addition of n-BuLi and for a sufficient holding period afterward to ensure complete lithiation[5].

Q2: My mass spectrometry results show a significant impurity with a mass corresponding to a di-formylated product or other unexpected adducts. How can I suppress these by-products?

Answer: The formation of by-products indicates that your highly reactive lithiated intermediate is reacting in unintended ways. This typically points to issues with the formylation (quenching) step or loss of regioselectivity.

G cluster_impurities Key Impurity Formation Pathways C Ortho-Lithiated Intermediate P Desired Product C->P  Controlled Formylation  (Correct Stoichiometry, -78 °C) I1 Unreacted Starting Material C->I1  Quenching by H₂O  (Insufficiently Anhydrous) I2 Di-formylated or Over-reacted Species C->I2  Excess Formylating Agent or  Poor Temperature Control I3 Benzyne-derived By-products C->I3  Warming Above -60 °C  (Decomposition)

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Troubleshooting

Technical Support Center: Trifunctional Benzoic Acid Chemoselectivity

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Low Chemoselectivity in Trifunctional Benzoic Acids Introduction: The "Tri-Vector" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Low Chemoselectivity in Trifunctional Benzoic Acids

Introduction: The "Tri-Vector" Challenge

Welcome to the technical support center. If you are here, you are likely struggling with a benzoic acid derivative containing three distinct reactive vectors:

  • The Anchor: The Carboxylic Acid (Electrophilic carbon/Nucleophilic oxygen).

  • The Director: An Aryl Halide (Electrophile for cross-coupling).[1]

  • The Variable: A Nucleophile (Amine, Hydroxyl, or Thiol).

The Core Problem: These groups are not isolated islands; they communicate electronically through the benzene ring (Hammett effects) and sterically interfere with catalysts. Low chemoselectivity usually manifests as polymerization, catalyst poisoning (carboxylate binding), or regiochemical scrambling.

This guide abandons generic advice in favor of mechanistic troubleshooting.

Module 1: The Nucleophilic Hierarchy (Amide Coupling)

Issue: You are trying to acylate an amino group on a benzoic acid scaffold (e.g., 3-amino-4-hydroxybenzoic acid) but are observing esterification (phenol reaction) or self-condensation (polymerization).

Troubleshooting Guide 1.1: The pKa Gating Strategy

Chemoselectivity here is a function of pH control, not just reagent choice. You must exploit the pKa gap between the aniline (


) and the phenol (

).
Functional GroupState at pH 4.0State at pH 8.5 (Target)State at pH 12.0Reactivity at pH 8.5
Aniline (-NH₂) Protonated (-NH₃⁺)Free Base (-NH₂) Free Base (-NH₂)High (Nucleophilic)
Phenol (-OH) Neutral (-OH)Neutral (-OH) Deprotonated (-O⁻)Low (Neutral)
Carboxyl (-COOH) Neutral/Eq.Deprotonated (-COO⁻)Deprotonated (-COO⁻)Non-nucleophilic*

*Note: The carboxylate is non-nucleophilic toward mild acylating agents but can interfere with activation.

Protocol: Selective Amidation of Amino-Hydroxybenzoic Acids

Objective: Amide bond formation without protecting the phenol or carboxylic acid.

  • Solvent System: Use a biphasic system (EtOAc/Water) or DMF/Buffer.

  • The "Sweet Spot" Buffer: Maintain reaction pH at 8.0–8.5 .

    • Why? Below pH 6, the amine is protonated (unreactive). Above pH 10, the phenol deprotonates to phenoxide, which is hyper-nucleophilic and will form esters.

  • Reagent Selection: Use EDC·HCl (water-soluble) with HOBt .

    • Avoid: HATU/HBTU in the presence of free phenols if possible; they are too aggressive and can force esterification.

  • Procedure:

    • Dissolve substrate in DMF.

    • Add 1.1 eq of carboxylic acid partner.

    • Add 1.2 eq HOBt and 1.2 eq EDC·HCl.

    • Crucial Step: Add DIPEA dropwise while monitoring pH. Stop when pH reaches 8.0. Do not add excess base.[2]

Visual Logic: Nucleophile Selection

NucleophileSelectivity start Substrate: Amino-Hydroxy-Benzoic Acid decision_ph Is pH Control Possible? start->decision_ph path_yes Yes (Solution Phase) decision_ph->path_yes Yes path_no No (Solid Phase/Unstable) decision_ph->path_no No action_ph8 Adjust pH to 8.5 (Activates NH2, Silences OH) path_yes->action_ph8 action_protect Must use Orthogonal Protection (e.g., Boc-Amino, TBDMS-Phenol) path_no->action_protect reagent_choice Select Reagent: EDC/HOBt (Kinetic Control) action_ph8->reagent_choice result_amide Target: Amide Product reagent_choice->result_amide pH < 9 result_ester Side Product: Ester reagent_choice->result_ester pH > 10 (Phenoxide formed)

Caption: Decision matrix for chemoselective amidation based on pKa gating.

Module 2: The Electrophilic Conflict (Pd-Catalyzed Coupling)

Issue: You are attempting a Suzuki or Sonogashira coupling on a halobenzoic acid (e.g., 4-bromo-3-carboxybenzoic acid), but yields are <10% or the catalyst crashes out (Pd black).

Root Cause: Free carboxylic acids poison Palladium(0) catalysts. The carboxylate anion (


) binds tightly to the Pd center, displacing the phosphine ligands required for the catalytic cycle.
Troubleshooting Guide 2.1: The "Free Acid" Coupling

If you cannot esterify the acid (due to downstream deprotection issues), you must switch ligand classes.

  • Standard Ligands (PPh3, dppf): FAIL. They are easily displaced by carboxylates.

  • Solution: Use Biaryl Phosphine Ligands (Buchwald Ligands) like SPhos or XPhos . These are bulky and electron-rich; they prevent carboxylate coordination and facilitate oxidative addition into the aryl halide.

Protocol: Suzuki Coupling on Free Benzoic Acids
  • Catalyst: Pd(OAc)₂ (1–2 mol%) + SPhos (2–4 mol%).

    • Pre-complexation: Stir Pd and Ligand in solvent for 30 mins before adding substrate.

  • Base: K₃PO₄ (3.0 eq).

    • Note: Carbonate bases can generate CO₂, which may complicate flow or sealed tube reactions. Phosphate is superior for free acids.

  • Solvent: n-Butanol/Water (3:1) or Toluene/Water (with surfactant).

    • Why? Water is essential to solubilize the carboxylate salt and the boronic acid.

Module 3: Redox Selectivity (Nitro Reduction)

Issue: You have a Nitro-Halo-Benzoic acid (e.g., 2-bromo-4-nitrobenzoic acid). You need to reduce the nitro group to an amine without debrominating the ring.

The Trap: Standard Hydrogenation (H₂ + Pd/C) is NOT chemoselective. It will frequently cleave the C-Br bond (hydrodehalogenation) alongside nitro reduction.

Comparison of Reduction Methods
MethodSelectivity (Nitro vs Halo)Workup DifficultyRecommendation
H₂ / Pd/C Poor (High risk of dehalogenation)Low (Filtration)Avoid
SnCl₂ / HCl Excellent High (Tin emulsions)Good for small scale
Fe / AcOH Excellent ModerateGold Standard
Zn / NH₄Cl ModerateModerateVariable
Hydrazine / Pd/C Good (Kinetic control)LowAdvanced Option
Protocol: The Modified Bechamp Reduction (Fe/AcOH)

This method relies on single-electron transfer (SET) mechanisms that are highly specific to the nitro group and kinetically too slow to attack aryl halides under mild conditions.

  • Setup: Suspend substrate (1 eq) in Ethanol/Water (5:1).

  • Activator: Add Iron powder (5 eq) and Ammonium Chloride (1 eq).

  • Catalyst: Add Catalytic Acetic Acid (5–10 drops).

  • Conditions: Reflux at 80°C for 1–2 hours.

  • Monitoring: TLC will show the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine.

  • Workup: Filter hot through Celite to remove iron oxide sludge.

Visual Logic: Redox Troubleshooting

RedoxSelectivity start Substrate: Nitro-Halo-Benzoic Acid method_h2 Method: H2 + Pd/C start->method_h2 method_fe Method: Fe / AcOH (Bechamp) start->method_fe method_sn Method: SnCl2 / HCl start->method_sn outcome_h2 Result: Amine + De-halogenation (Failure) method_h2->outcome_h2 Pd inserts into C-Br outcome_fe Result: Halo-Aniline (Success) method_fe->outcome_fe SET Mechanism specific to NO2 outcome_sn Result: Halo-Aniline (Success) Warning: Toxic Waste method_sn->outcome_sn

Caption: Selection guide for reducing nitro groups in the presence of sensitive halogens.

FAQs: Rapid Fire Troubleshooting

Q: I need to protect the carboxylic acid, but methyl esters are hydrolyzing too fast in my subsequent basic step. What do I use? A: Switch to a tert-butyl ester . It is orthogonal to basic hydrolysis (stable to NaOH/LiOH) but cleavable with TFA (acidic conditions). Alternatively, use a Benzyl ester if you plan to deprotect via hydrogenolysis (H₂/Pd), provided you don't have other reducible groups.

Q: My Suzuki coupling works, but I can't separate the product acid from the starting material acid. A: This is a common purification nightmare.

  • Technique:Reverse Phase Flash Chromatography (C18) .

  • Modification: Buffer your mobile phase. Use Water/Acetonitrile with 0.1% Formic Acid . The acid keeps the molecules protonated, improving peak shape and separation on C18 columns.

Q: Can I do a "One-Pot" reaction? A: Only if the steps are orthogonal. For example, you can do a Suzuki coupling (Basic pH) followed by an acidification and amide coupling. However, doing a reduction and an oxidation in one pot is generally ill-advised. Isolate intermediates for trifunctional molecules to maintain control.

References

  • Meta-Selective C-H Functionalization

    • Title: Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives.[3]

    • Source: National Institutes of Health (PubMed) / J. Am. Chem. Soc.
    • URL:[Link]

  • Orthogonal Protection Strategies: Title: Selecting Orthogonal Building Blocks (Fmoc/tBu/Dmab strategies). Source: MilliporeSigma (Merck).
  • Chemoselective Nitro Reduction

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[4]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Palladium Coupling on Free Acids

    • Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation (Discussion of Buchwald Ligands/XPhos).[5]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Amide Coupling Kinetics & pKa

    • Title: Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
    • Source: J. Org.[2] Chem. (via Luxembourg Bio).

    • URL:[Link]

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Optimization

Overcoming poor solubility of 4,5-Difluoro-2-formylbenzoic acid in organic solvents

The following guide is structured as a specialized Technical Support Center for researchers working with 4,5-Difluoro-2-formylbenzoic acid (CAS: 112897-97-9) . Topic: 4,5-Difluoro-2-formylbenzoic Acid (CAS: 112897-97-9)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 4,5-Difluoro-2-formylbenzoic acid (CAS: 112897-97-9) .

Topic: 4,5-Difluoro-2-formylbenzoic Acid (CAS: 112897-97-9)

Executive Summary: The "Hidden" Barrier

Users frequently report poor solubility with 4,5-Difluoro-2-formylbenzoic acid in standard organic solvents (DCM, Toluene, cold Ethanol). The root cause is rarely the compound's polarity alone; it is a structural phenomenon known as Ring-Chain Tautomerism .[1]

While often represented as an open-chain aldehyde-acid (Form A ), in the solid state and non-polar solvents, this compound predominantly exists as the cyclic lactol, 5,6-difluoro-3-hydroxyphthalide (Form B ).

  • The Consequence: The cyclic lactol form mimics a neutral lactone, reducing solubility in basic aqueous media (unless heated) and complicating dissolution in non-polar solvents due to strong intermolecular hydrogen bonding of the hydroxyl group.

  • The Solution: Successful dissolution requires solvents or additives that either stabilize the open form or effectively solvate the lactol hydroxyl group.[1]

Solvent Compatibility Matrix

The following data aggregates empirical observations and structural analogs (e.g., 2-formylbenzoic acid) to guide solvent selection.

Solvent ClassSolubility RatingRecommended UseTechnical Notes
Dipolar Aprotic (DMSO, DMF, NMP)High (>100 mg/mL)Stock solutions, ReactionsBest for breaking intermolecular H-bonds. Warning: High boiling points make removal difficult.[1]
Protic (Methanol, Ethanol)Moderate (Heating req.)[1]RecrystallizationCritical Risk: Can form acetals (pseudo-esters) upon prolonged heating or acid catalysis.[1] Use only for immediate use.
Chlorinated (DCM, Chloroform)Low/Sparingly PartitioningOften requires a co-solvent (e.g., 5-10% Methanol) to achieve useful concentrations.
Ethers (THF, Dioxane)Moderate ReactionsGood balance.[1] Solubilizes the lactol form effectively.[1]
Non-Polar (Toluene, Hexane)Insoluble PrecipitationUsed as an anti-solvent to crash out the product.
Aqueous Base (NaOH, NaHCO₃)High Aqueous WorkupConverts the compound entirely to the open-chain carboxylate salt (Soluble).

The Mechanism: Ring-Chain Tautomerism[2]

Understanding the equilibrium between the open aldehyde and the closed lactol is vital for troubleshooting reaction failures.

Tautomerism OpenForm Open Form (Aldehyde-Acid) Reactive Aldehyde CyclicForm Cyclic Form (Lactol / Hydroxyphthalide) Stable Solid State OpenForm->CyclicForm Spontaneous Cyclization (Non-polar solvents) SaltForm Carboxylate Salt (Open Anion) Water Soluble OpenForm->SaltForm + Base (NaOH/TEA) CyclicForm->OpenForm Heating / Polar Solvents SaltForm->OpenForm + Acid (HCl)

Figure 1: The equilibrium shifts based on pH and solvent polarity.[1] In solid form, the Cyclic Lactol dominates. Adding base locks the molecule in the Open Salt form.

Troubleshooting Protocols

Protocol A: Dissolving for Organic Reactions (Non-Protic)

Use this when you need the compound in solution for coupling or oxidation reactions in organic media.

  • Selection: Choose THF (Tetrahydrofuran) or MeCN (Acetonitrile).[1]

  • Add Co-solvent: If the solution remains cloudy at 50 mg/mL, add DMSO (5-10% v/v).[1]

  • Sonication: Sonicate at 40°C for 10 minutes. The mechanical energy disrupts the crystal lattice of the lactol form.[1]

  • Drying: Ensure solvents are anhydrous.[1] Water promotes the equilibrium towards the lactol form in acidic environments.[1]

Protocol B: The "Salting-In" Method (Aqueous/Biphasic)

Use this for purification or when the reaction tolerates bases.

  • Suspension: Suspend the solid in water (it will not dissolve).[1]

  • Deprotonation: Slowly add 1.05 equivalents of NaHCO₃ or TEA (Triethylamine).[1]

    • Mechanism:[2] This deprotonates the carboxylic acid, forcing the ring to open due to electrostatic repulsion and hydration of the carboxylate.

  • Result: The solution will turn clear as the Open Carboxylate Salt forms.[1]

  • Recovery: To recover the solid, acidify with HCl to pH 2-3.[1] The solid will precipitate (likely returning to the lactol form upon drying).[1]

Protocol C: Avoiding Pseudo-Ester Formation in Alcohols

Researchers often attempt to dissolve this in hot methanol, only to find their yield drops or mass spec shows M+14 (Methylation).

  • The Issue: In alcohols, the lactol hydroxyl group can be exchanged for an alkoxy group, forming a pseudo-ester (3-methoxyphthalide) rather than a simple methyl ester.

  • Prevention:

    • Avoid refluxing in Methanol/Ethanol without a base.[1]

    • If an alcohol solvent is required, keep the temperature <40°C and limit exposure time.

Frequently Asked Questions (FAQ)

Q1: Why does my NMR in CDCl₃ look messy or show split peaks? A: This is due to the slow exchange between the open aldehyde and cyclic lactol forms on the NMR timescale.

  • Fix: Add a drop of d6-DMSO or D₂O + NaOD to the NMR tube.[1] This shifts the equilibrium entirely to one form (Open), simplifying the spectrum.

Q2: I am trying to oxidize the aldehyde to a di-acid, but it's not reacting. Why? A: The oxidant cannot attack the "masked" aldehyde in the lactol form.[1]

  • Fix: Run the oxidation under basic conditions (e.g., KMnO₄/NaOH) where the ring is forced open, exposing the aldehyde for reaction.

Q3: Can I use Acetone? A: Yes, Acetone is a viable solvent, but 4,5-difluoro-2-formylbenzoic acid has lower solubility in acetone compared to THF. Acetone is recommended only for low-concentration applications (<20 mg/mL).[1]

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct handling procedure for your specific application.

Workflow Start Start: 4,5-Difluoro-2-formylbenzoic acid (Solid/Lactol Form) Goal What is your Goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Analysis Analysis (HPLC/NMR) Goal->Analysis Purification Purification Goal->Purification SolventCheck Is Protic Solvent Allowed? Reaction->SolventCheck NMR NMR Solvent? Analysis->NMR AcidBase Acid/Base Extraction (Salting-In) Purification->AcidBase UseDMF Use DMF/DMSO (High Solubility) SolventCheck->UseDMF Yes UseTHF Use THF + Heat (Avoid Alcohols) SolventCheck->UseTHF No UseDMSO Use d6-DMSO (Sharp Peaks) NMR->UseDMSO

Figure 2: Operational logic for solvent selection based on downstream application.

References

  • Gong, Y., et al. (2012).[1] A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid. Journal of Chemical Research. (Demonstrates handling of fluorinated benzoic acid intermediates).

  • Li, J., et al. (2010).[1] Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Details solubility challenges in fluoro-benzoic acid derivatives). [1]

  • Jones, P. R. (1963).[1] Ring-Chain Tautomerism of 2-Carboxybenzaldehyde. Chemical Reviews. (Foundational text on the lactol/aldehyde equilibrium mechanism). [1]

  • PubChem Compound Summary. (2024). 2-Formylbenzoic acid (Analogous Structure Data). National Center for Biotechnology Information.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

Reference Data & Comparative Studies

Validation

Expected Mass Spectral Characteristics and Fragmentation of 4,5-Difluoro-2-formylbenzoic Acid

An In-Depth Technical Guide to the Mass Spectrometry of 4,5-Difluoro-2-formylbenzoic Acid: A Comparative Analysis For researchers, medicinal chemists, and drug development professionals, the precise structural elucidatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4,5-Difluoro-2-formylbenzoic Acid: A Comparative Analysis

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. 4,5-Difluoro-2-formylbenzoic acid (C₈H₄F₂O₃, MW: 186.11 g/mol ) is a substituted aromatic compound with functional groups that make it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its characterization is a critical step in ensuring the quality and integrity of subsequent research. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.

This guide provides a comprehensive overview of the expected mass spectral behavior of 4,5-Difluoro-2-formylbenzoic acid, a comparative analysis with structurally related compounds, and a detailed experimental protocol for its analysis. The insights provided are grounded in established principles of mass spectrometry and data from analogous compounds.

While a publicly available mass spectrum for 4,5-Difluoro-2-formylbenzoic acid is not readily found, its fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the fragmentation rules for aromatic carboxylic acids and aldehydes.[1] The molecule's structure, featuring a carboxylic acid group, an aldehyde group, and two fluorine atoms on the benzene ring, dictates its fragmentation pathways.

Upon ionization, the molecular ion ([M]⁺˙ at m/z 186) is expected to be observed. The primary fragmentation events are likely to involve the loss of small, stable neutral molecules or radicals from the functional groups.

Key Predicted Fragmentation Pathways:

  • Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z 169.[1][2]

  • Loss of a formyl radical (-•CHO): Cleavage of the C-C bond between the benzene ring and the aldehyde group would result in a fragment at m/z 157.

  • Loss of carbon monoxide (-CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose CO, yielding a difluorophenyl cation at m/z 141.

  • Loss of water (-H₂O): Under certain conditions, particularly with ortho-substituted functional groups, an intramolecular rearrangement can lead to the loss of a water molecule, resulting in a fragment at m/z 168.

  • Loss of the carboxyl group (-•COOH): This would lead to a difluoro-benzaldehyde radical cation at m/z 141.[1]

The following Graphviz diagram illustrates the predicted fragmentation cascade for 4,5-Difluoro-2-formylbenzoic acid.

G M [M]+• (m/z 186) C₈H₄F₂O₃ F1 [M-OH]+ (m/z 169) M->F1 -•OH F2 [M-CHO]+ (m/z 157) M->F2 -•CHO F3 [M-H₂O]+• (m/z 168) M->F3 -H₂O F4 [M-COOH]+ (m/z 141) M->F4 -•COOH F5 [M-OH-CO]+ (m/z 141) F1->F5 -CO

Caption: Predicted electron ionization fragmentation pathway for 4,5-Difluoro-2-formylbenzoic acid.

Comparative Mass Spectrometric Analysis

To highlight the unique mass spectral features of 4,5-Difluoro-2-formylbenzoic acid, it is instructive to compare its expected data with that of structurally similar, commercially available compounds. The presence and position of the functional groups and fluorine atoms will lead to distinct fragmentation patterns, enabling their differentiation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Putative StructuresReference
4,5-Difluoro-2-formylbenzoic acid C₈H₄F₂O₃186.11186 ([M]⁺˙), 169 ([M-OH]⁺), 157 ([M-CHO]⁺), 141 ([M-COOH]⁺ or [M-OH-CO]⁺)Predicted
4-Formylbenzoic acid C₈H₆O₃150.13150 ([M]⁺˙), 149 ([M-H]⁺), 121 ([M-CHO]⁺), 105 ([M-COOH]⁺)[3][4][5]
3,4-Difluorobenzoic acid C₇H₄F₂O₂158.10158 ([M]⁺˙), 141 ([M-OH]⁺), 113 ([M-COOH]⁺)[6]
2,4-Difluorobenzoic acid C₇H₄F₂O₂158.10158 ([M]⁺˙), 141 ([M-OH]⁺), 113 ([M-COOH]⁺)[7]

The comparison clearly shows that while some fragment ions may overlap (e.g., m/z 141), the unique molecular ion and the combination of other fragments provide a distinct fingerprint for each compound. Differentiating between isomers like 3,4- and 2,4-difluorobenzoic acid by mass spectrometry alone can be challenging and often requires chromatographic separation.[8]

Experimental Protocol for LC-MS Analysis

This protocol outlines a robust method for the analysis of 4,5-Difluoro-2-formylbenzoic acid and its analogues using liquid chromatography coupled with mass spectrometry (LC-MS).

1. Sample and Standard Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and reference standards in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Dilute the stock solutions to a final concentration range of 1-10 µg/mL using the initial mobile phase composition. The rationale for this concentration range is to ensure sufficient signal intensity without saturating the detector.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of these moderately polar aromatic acids.

  • Mobile Phase A: 0.1% formic acid in water. Formic acid is a common mobile phase additive that aids in the ionization process by providing a source of protons.[9] Difluoroacetic acid can be considered as an alternative to improve peak shape and MS response.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for re-equilibration. The gradient should be optimized to ensure adequate separation from any impurities or isomers.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for this class of compounds. It is a soft ionization technique that typically produces intact molecular ions. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended to maximize the information obtained.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements, which can confirm the elemental composition of the parent and fragment ions.

  • MS Scan Mode:

    • Full Scan: Acquire data over a mass range of m/z 50-500 to detect the molecular ion and major fragments.

    • Tandem MS (MS/MS): Isolate the precursor ion (e.g., m/z 187 for [M+H]⁺ or m/z 185 for [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is crucial for structural confirmation. A stepped collision energy (e.g., 10-40 eV) should be applied to observe both low and high-energy fragments.

The following diagram outlines the general workflow for the LC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Prepare Stock (1 mg/mL) B Dilute to Working Solution (1-10 µg/mL) A->B C Inject Sample B->C D LC Separation (C18 Column) C->D E ESI Ionization (+/- modes) D->E F MS Detection (Full Scan & MS/MS) E->F G Extract Ion Chromatograms F->G H Analyze Mass Spectra G->H I Confirm Structure H->I

Caption: General experimental workflow for the LC-MS analysis of 4,5-Difluoro-2-formylbenzoic acid.

Trustworthiness and Validation

To ensure the reliability of the obtained data, several validation steps are essential:

  • System Suitability: Before sample analysis, inject a known standard to verify the performance of the LC-MS system, including retention time stability, peak shape, and signal intensity.

  • Blank Injections: Run a solvent blank between samples to check for carryover and system contamination.

  • Accurate Mass Measurement: The high-resolution mass data should be used to confirm that the measured mass of the molecular ion is within a 5 ppm error of the theoretical mass.

  • Isotopic Pattern Matching: The observed isotopic pattern of the molecular ion should match the theoretical pattern for the proposed elemental formula.

By adhering to these principles and the detailed protocol, researchers can confidently identify and characterize 4,5-Difluoro-2-formylbenzoic acid, ensuring the integrity and success of their scientific endeavors.

References

  • ResearchGate. Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Available from: [Link]

  • NIST. Benzoic acid, 4-formyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

  • ZORA. 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Available from: [Link]

  • ResearchGate. Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry | Request PDF. Available from: [Link]

  • NIST. Benzoic acid, 4-formyl-. NIST Chemistry WebBook. Available from: [Link]

  • Waters Corporation. Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Available from: [Link]

  • NIST. 3,4-Difluorobenzoic acid. NIST Chemistry WebBook. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • NIST. 6-Fluoro-2-trifluoromethylbenzoic acid, 2-formyl-4,6-dichlorophenyl ester. NIST Chemistry WebBook. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Available from: [Link]

  • NIST. Benzoic acid, 4-formyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Matrix-Assisted Laser Desorption Mass Spectrometry with 2-(4-Hydroxyphenylazo)benzoic Acid Matrix. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • NIST. Benzoic acid. NIST Chemistry WebBook. Available from: [Link]

  • PubMed. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Available from: [Link]

  • MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available from: [Link]

  • GSRS. 4-FORMYLBENZOIC ACID. Available from: [Link]

  • bioRxiv. MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. Available from: [Link]

  • NIST. 2,4-Difluorobenzoic acid. NIST Chemistry WebBook. Available from: [Link]

  • NIST. 4-Aminobenzoic acid. NIST Chemistry WebBook. Available from: [Link]

  • NIST. 2,5-Difluorobenzoic acid. NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. 4-Formylbenzoic acid. Available from: [Link]

  • MassBank. Benzoic acids and derivatives. Available from: [Link]

  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Available from: [Link]

Sources

Comparative

Comparative Guide: Reactivity of 4,5-Difluoro-2-formylbenzoic Acid vs. 2-Formylbenzoic Acid

Executive Summary In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles, the choice between 2-formylbenzoic acid (2-FBA) and its fluorinated derivative, 4,5-difluoro-2-formylb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles, the choice between 2-formylbenzoic acid (2-FBA) and its fluorinated derivative, 4,5-difluoro-2-formylbenzoic acid (DF-FBA) , is often dictated by the desired pharmacokinetics of the final drug candidate. However, the chemical reactivity differences between these two building blocks are profound and often underestimated, leading to process bottlenecks.

This guide details the electronic and steric factors distinguishing these two synthons. The Bottom Line: The inclusion of two fluorine atoms at the 4 and 5 positions significantly enhances the electrophilicity of the formyl group and the acidity of the carboxylic moiety, accelerating condensation reactions (e.g., hydrazine cyclization) but also increasing susceptibility to side reactions like hydrolysis or over-oxidation if not controlled.

Part 1: Structural & Electronic Profiling

To understand the reactivity differences, we must first analyze the electronic landscape of the benzene ring.

The Fluorine Effect (Electronic Activation)

Fluorine is the most electronegative element, exerting a strong inductive withdrawal (-I effect) on the aromatic ring.

  • 2-FBA: The baseline reactivity. The ring is moderately deactivated by the carbonyl groups.

  • DF-FBA: The two fluorine atoms at positions 4 and 5 are meta and para to the carbonyl functions. This creates a "push-pull" electronic deficit on the ring carbons.

    • Impact on Carbonyl: The aldehyde carbon in DF-FBA is significantly more electron-deficient (more electrophilic) than in 2-FBA, making it more reactive toward nucleophiles (e.g., amines, hydrazines).

    • Impact on Acidity: The -I effect stabilizes the carboxylate anion, making DF-FBA a stronger acid (lower pKa) than 2-FBA.

Ring-Chain Tautomerism

Both compounds exist in a dynamic equilibrium between the open-chain aldehyde form and the cyclic lactol (hydroxyphthalide) form.[1] This equilibrium is solvent-dependent but crucial for reactivity, as the open form is usually the reactive species for condensation.

Key Insight: While electron-withdrawing groups (EWGs) like fluorine generally destabilize positive charge, they also increase the electrophilicity of the carbonyl carbon. In DF-FBA, this heightened electrophilicity facilitates rapid nucleophilic attack by the neighboring carboxylate oxygen, often pushing the equilibrium toward the cyclic lactol in non-polar solvents, while making the open form highly reactive in polar protic solvents.

Tautomerism cluster_0 Equilibrium Factors OpenForm Open Form (Reactive Aldehyde) CyclicForm Cyclic Lactol Form (Hydroxyphthalide) OpenForm->CyclicForm Cyclization (Fast) CyclicForm->OpenForm Ring Opening Text DF-FBA (Fluorinated): Shift toward Lactol in solid state. Open form is highly electrophilic.

Figure 1: The Ring-Chain Tautomerism Equilibrium. The open form is required for condensation reactions, but the cyclic form often dominates in the solid state.

Part 2: Synthetic Utility & Comparative Data

The most common application for these scaffolds is the synthesis of phthalazin-1(2H)-ones , the core structure of PARP inhibitors (e.g., Olaparib analogs).

Reaction Comparison: Condensation with Hydrazine

When reacting with hydrazine monohydrate, both compounds yield phthalazinones. However, the kinetics differ.

Feature2-Formylbenzoic Acid (2-FBA)4,5-Difluoro-2-formylbenzoic Acid (DF-FBA)
Product Phthalazin-1(2H)-one6,7-Difluorophthalazin-1(2H)-one
Reaction Rate Moderate (requires heat/reflux)Fast (proceeds rapidly even at mild temps)
Est. pKa (COOH) ~3.5 - 4.0< 3.0 (More Acidic)
Solubility Good in EtOH, Water (hot)Lower water solubility; Good in EtOH/THF
Common Impurity Azine dimer (if hydrazine limiting)Hydrolysis products; Decarboxylation (rare)
Yield (Typical) 85-90%92-96% (Due to higher reactivity)
Mechanism of Phthalazinone Formation

The reaction proceeds via a cascade:

  • Nucleophilic Attack: Hydrazine attacks the highly electrophilic aldehyde carbon.

  • Hydrazone Formation: Loss of water to form the hydrazone intermediate.

  • Intramolecular Cyclization: The hydrazone nitrogen attacks the carboxylic acid (or ester) carbonyl.

  • Dehydration: Final loss of water to aromatize the pyridazine ring.

Why DF-FBA is superior here: The electron-withdrawing fluorines make the initial aldehyde carbon much more "hungry" for the hydrazine nucleophile, accelerating Step 1, which is often the rate-determining step in neutral media.

Mechanism Start Start: 4,5-Difluoro-2-formylbenzoic acid Step1 Step 1: Nucleophilic Attack (Hydrazine attacks Aldehyde) Start->Step1 + N2H4 Inter1 Intermediate: Hydrazone Species Step1->Inter1 - H2O Step2 Step 2: Intramolecular Cyclization (Nitrogen attacks Carboxyl) Inter1->Step2 Product Product: 6,7-Difluorophthalazin-1(2H)-one Step2->Product - H2O (Aromatization)

Figure 2: Reaction pathway for the conversion of DF-FBA to the phthalazinone core. The fluorinated scaffold accelerates Step 1.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for DF-FBA but includes notes for adapting to 2-FBA. It uses a "self-validating" checkpoint system using TLC/LCMS.

Objective: Synthesis of 6,7-difluorophthalazin-1(2H)-one.

Materials
  • Substrate: 4,5-Difluoro-2-formylbenzoic acid (1.0 eq)

  • Reagent: Hydrazine monohydrate (1.2 eq)

  • Solvent: Ethanol (Absolute) or Ethanol/Acetic Acid (10:1)

  • Temp: Reflux (80°C)

Step-by-Step Workflow
  • Dissolution (Checkpoint 1):

    • Dissolve 10 mmol of DF-FBA in 30 mL Ethanol.

    • Observation: The solution should be clear or slightly yellow. If cloudy, heat gently to 40°C.

    • Note: DF-FBA dissolves slower than 2-FBA due to lipophilicity.

  • Addition:

    • Add Hydrazine monohydrate (12 mmol) dropwise over 5 minutes.

    • Exotherm Alert: DF-FBA reacts vigorously. Expect a mild exotherm compared to the non-fluorinated analog.

  • Reflux & Monitoring (Checkpoint 2):

    • Heat to reflux (80°C) for 2 hours.

    • Validation: Spot TLC (50% EtOAc/Hexane).

      • DF-FBA: Starting material (Rf ~0.1, streaking acid) should disappear rapidly (<1 hr).

      • 2-FBA: May require 3-4 hours to reach full conversion.

    • Product Spot: A new, non-streaking spot (Rf ~0.4-0.5) will appear.

  • Workup (Crystallization):

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The product, 6,7-difluorophthalazin-1(2H)-one , will precipitate as a white/off-white solid.

    • Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying:

    • Dry under vacuum at 45°C.

    • Typical Yield: 92-95%.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Product dissolved in mother liquorConcentrate the filtrate by 50% and re-cool.
Impurity (Azine) Insufficient HydrazineEnsure >1.1 eq of Hydrazine is used.
Slow Reaction Equilibrium stuck at LactolAdd catalytic Acetic Acid (5%) to promote ring opening.

References

  • Plater, M. J., & Harrison, W. T. (2023).[2] Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines. Journal of Chemical Research.[2] Retrieved from [Link]

  • MDPI. (2022). Synthesis of Fluorinated Phthalazinone Derivatives. Molbank.[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12088 (2-Formylbenzoic acid). Retrieved from [Link]

Sources

Validation

Precision Analytics: Distinguishing Difluoro-Formylbenzoic Acid Isomers in Pharmaceutical Synthesis

Topic: Analytical Techniques for Identifying Isomers of Difluoro-formylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Techniques for Identifying Isomers of Difluoro-formylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the synthesis of fluorinated pharmaceuticals—particularly fluoroquinolone antibiotics and bioactive heterocycles—difluoro-formylbenzoic acids (e.g., 2,4-difluoro-5-formylbenzoic acid) serve as critical scaffolds.[2] However, the electrophilic fluorination or formylation steps used to create them often yield regioisomeric mixtures (e.g., 2,4-difluoro vs. 2,6-difluoro isomers). These isomers possess nearly identical polarities and mass fragmentation patterns, rendering standard C18-HPLC and low-res MS insufficient for definitive identification.[2]

This guide evaluates and compares the three primary analytical tiers required to resolve these isomers:


F-NMR Spectroscopy  (Structural Elucidation), Pentafluorophenyl (PFP) HPLC  (Separation), and High-Resolution MS  (Formula Confirmation).
The Structural Definitive: F Nuclear Magnetic Resonance (NMR)

While


 NMR is standard, it often fails in these molecules due to the scarcity of protons on the highly substituted benzene ring. 

F NMR
is the superior alternative, offering a spectral window 100x wider than proton NMR, eliminating signal overlap.
Mechanism of Discrimination

The chemical shift (


) of a fluorine atom on a benzene ring is hypersensitive to the electronic environment of its neighbors.[1]
  • Ortho-effect: A fluorine atom ortho to a carbonyl group (formyl or carboxyl) will exhibit a significant downfield shift compared to a meta position.

  • Coupling Constants (

    
    ):  The spin-spin coupling patterns provide a geometric map of the molecule.
    
    • 
       (Fluorine-Fluorine): 
      
    • 
       (Fluorine-Proton):  Critical for determining if a proton is adjacent to a fluorine.[2]
      
Experimental Protocol:

F NMR Identification
  • Sample Prep: Dissolve 5–10 mg of the isomer mixture in 0.6 mL of DMSO-d6 .

    • Why DMSO? It prevents hydrogen bonding aggregation that broadens peaks in non-polar solvents like CDCl

      
      .
      
  • Instrument Parameters:

    • Frequency: Minimum 376 MHz (for

      
      F).
      
    • Spectral Width: 200 ppm (typically -60 to -260 ppm).[2]

    • Relaxation Delay (D1): Set to

      
       seconds. Fluorine nuclei have long 
      
      
      
      relaxation times; insufficient delay leads to integration errors, making quantitative ratio analysis impossible.
  • Reference: Use an internal standard like

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) if absolute shift referencing is required.
The Separation Workhorse: Pentafluorophenyl (PFP) HPLC

Standard Alkyl (C18/C8) columns separate based on hydrophobicity. Since positional isomers of difluoro-formylbenzoic acid have identical logP values, C18 columns often show co-elution.[2]

The Solution: Use a Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: PFP phases engage in

    
    -
    
    
    
    interactions and, crucially, specific fluorine-fluorine interactions with the analyte. The rigid PFP ring offers "shape selectivity," retaining isomers differently based on the steric accessibility of their fluorine atoms.
Comparative Data: C18 vs. PFP Performance
FeatureC18 (Standard)PFP (Fluorinated Phase)
Separation Mechanism Hydrophobic Interaction

-

, Dipole-Dipole, Shape Selectivity
Isomer Resolution (

)
Poor (

often)
Excellent (

)
Retention Order Random/UnpredictableCorrelates with dipole moment
Mobile Phase Compatibility HighHigh (MeOH/ACN compatible)
Validated HPLC Protocol
  • Column: Kinetex F5 or Hypersil GOLD PFP (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       60% B (Linear ramp)
      
    • 15–18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde).

Confirmation: Mass Spectrometry (MS)[4][5]

MS is generally not capable of distinguishing these isomers alone because they share the same molecular ion (


). However, MS/MS fragmentation can sometimes reveal "ortho effects."
  • Ortho Effect Fragmentation: If the formyl group (-CHO) and the carboxylic acid (-COOH) are ortho to each other, water loss (

    
    ) is often more pronounced in the fragmentation pathway due to cyclic anhydride formation.[2]
    
  • Utility: Primarily used to confirm the molecular formula and purity after HPLC separation.

Comparative Analysis Summary

The following table synthesizes the operational metrics for each technique to aid in resource allocation.

Metric

F NMR Spectroscopy
PFP-HPLC (Chromatography)High-Res MS (Q-TOF/Orbitrap)
Primary Utility Structural Proof (Definitive ID)Quantification & Purity Formula Confirmation
Isomer Specificity High (Distinct coupling patterns)High (Distinct retention times)Low (Identical mass)
Sample Requirement >5 mg (Non-destructive)<0.1 mg (Destructive)<0.01 mg (Destructive)
Throughput Low (10–15 mins/sample)High (Automated sequences)High
Cost Per Run High (Instrument time/Solvents)Low (Consumables)Medium
Limit of Detection ~100 µg~0.1 µg~0.001 µg
Logical Workflow Diagram

The following decision tree illustrates the recommended workflow for isolating and identifying a specific isomer from a crude reaction mixture.

IsomerAnalysis Start Crude Reaction Mixture (Difluoro-formylbenzoic Acids) HPLC_C18 Screen: C18 HPLC (Standard Phase) Start->HPLC_C18 Decision1 Peaks Resolved? HPLC_C18->Decision1 HPLC_PFP Method Dev: PFP HPLC (Fluorophenyl Phase) Decision1->HPLC_PFP No (Co-elution) Prep_HPLC Prep-HPLC Isolation (Collect Fractions) Decision1->Prep_HPLC Yes (Rare) HPLC_PFP->Prep_HPLC Optimized Separation NMR_Analysis 19F & 1H NMR Analysis (DMSO-d6) Prep_HPLC->NMR_Analysis Dry Fraction Coupling_Check Analyze Coupling Constants (J) (Ortho vs Meta vs Para) NMR_Analysis->Coupling_Check Structure_ID Definitive Isomer ID (e.g., 2,4-difluoro-5-formyl) Coupling_Check->Structure_ID

Figure 1: Analytical workflow for the resolution and identification of fluorinated benzoic acid isomers.

References
  • Separation of Fluorinated Isomers: Pereira, L. (2008). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link

  • 
    F NMR Methodology:  UCSB NMR Facility. (2025). 
    
    
    
    F Chemical Shifts and Coupling Constants Guide. University of California, Santa Barbara. Link
  • Isomer Distinction: Waters Corporation. (2025).[4][5][6][7][8] Direct Separations of the Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Link

  • Chemical Data: PubChem. (2025).[7][8] 2,4-difluoro-5-formylbenzoic acid Compound Summary. National Library of Medicine. Link

  • Benchtop NMR Application: Oxford Instruments. (2025).[4][5][6][7][8] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Comparative

FTIR spectrum analysis of 4,5-Difluoro-2-formylbenzoic acid

An In-Depth Comparative Guide to the FTIR Spectrum of 4,5-Difluoro-2-formylbenzoic acid For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectrum of 4,5-Difluoro-2-formylbenzoic acid

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. 4,5-Difluoro-2-formylbenzoic acid is a polysubstituted aromatic compound whose utility in synthesis is defined by the interplay of its functional groups: a carboxylic acid, an aldehyde, and two fluorine atoms on a benzene ring. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive first-line technique for verifying the functional group identity of such molecules.

This guide provides a senior application scientist’s perspective on the FTIR analysis of 4,5-Difluoro-2-formylbenzoic acid. We will dissect its predicted spectrum, explain the electronic and vibrational logic behind the peak assignments, compare it with simpler structural analogs, and contrast the capabilities of FTIR with other common analytical techniques.

The Molecular Structure: A Vibrational Blueprint

The foundation of any spectral interpretation is a thorough understanding of the molecule's structure. 4,5-Difluoro-2-formylbenzoic acid possesses several key functional groups, each with characteristic vibrational modes that will be active in the infrared spectrum.

  • Carboxylic Acid (-COOH): This group is responsible for a very broad O-H stretching band and an intense carbonyl (C=O) stretching band.

  • Aldehyde (-CHO): This group contributes a second, distinct carbonyl stretch and characteristic C-H stretching bands.

  • Trisubstituted Benzene Ring: The aromatic ring gives rise to C=C stretching, C-H stretching, and out-of-plane (oop) C-H bending vibrations. The substitution pattern influences the position of these "oop" bands.

  • Carbon-Fluorine Bonds (C-F): These bonds produce strong, characteristic stretching vibrations.

The interplay of these groups, particularly the electron-withdrawing nature of the fluorine, aldehyde, and carboxylic acid functions, will influence the precise wavenumber of these vibrations through inductive and resonance effects.

Caption: Molecular structure and key functional groups.

Deconstructing the Predicted FTIR Spectrum

While an experimental spectrum is definitive, a predicted spectrum based on established group frequencies provides a robust framework for interpretation. The following table outlines the expected absorption bands for 4,5-Difluoro-2-formylbenzoic acid.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity & Characteristics
3300 - 2500O-H stretchCarboxylic AcidVery Broad, Strong. The breadth is due to extensive hydrogen bonding (dimerization).[1][2][3]
3100 - 3000C-H stretchAromatic RingMedium to Weak, Sharp.[4][5]
~2850 and ~2750C-H stretchAldehydeWeak, but highly diagnostic. Often appear as two distinct peaks (Fermi resonance).[6][7][8]
~1730 - 1710C=O stretchCarboxylic AcidStrong, Sharp. Position is influenced by dimerization and electronic effects.
~1705 - 1685C=O stretchAldehydeStrong, Sharp. Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[6][7][8]
1600 - 1475C=C stretchAromatic RingMedium to Weak. Multiple bands are expected.[1][5]
1440 - 1395O-H bendCarboxylic AcidMedium. In-plane bending.[2]
1320 - 1210C-O stretchCarboxylic AcidStrong.[1][2]
1300 - 1100C-F stretchAryl FluorideStrong to Very Strong. This region may be complex due to multiple C-F bonds and overlap with other vibrations.
900 - 675C-H bend (oop)Aromatic RingStrong. The exact position is diagnostic of the substitution pattern.

Causality Behind Peak Positions:

  • Carbonyl (C=O) Region: The presence of two C=O groups and strong electron-withdrawing fluorine atoms makes this region particularly informative. The aldehyde C=O frequency is lowered by conjugation with the benzene ring[6][7][8]. The carboxylic acid C=O will also be affected. It is plausible that these two C=O stretches will be close in frequency and may even overlap, requiring careful analysis.

  • O-H Stretch: The characteristic broadness of the carboxylic acid O-H stretch is a result of hydrogen bonding, which weakens the O-H bond and creates a wide distribution of bond energies, thus broadening the absorption band.[3]

  • Aldehyde C-H Stretch: The two peaks around 2850 and 2750 cm⁻¹ are a hallmark of the aldehyde group and are invaluable for distinguishing it from a ketone, which lacks this feature.[6][7]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality spectrum is critical. An Attenuated Total Reflectance (ATR) accessory is ideal for solid samples like this, requiring minimal sample preparation.

Step-by-Step ATR-FTIR Protocol:

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered 4,5-Difluoro-2-formylbenzoic acid onto the ATR crystal.

  • Apply Pressure: Use the ATR pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is crucial for obtaining a strong signal.

  • Sample Scan: Acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be in absorbance or transmittance. Key processing steps include baseline correction and peak picking.

A Clean ATR Crystal B Acquire Background Spectrum (Atmosphere) A->B C Apply Solid Sample to Crystal B->C D Apply Consistent Pressure C->D E Acquire Sample Spectrum (Co-add Scans) D->E F Process Data (Baseline Correction, Peak Picking) E->F G Interpret Spectrum & Compare to References F->G

Caption: Standard workflow for ATR-FTIR analysis.

Comparative Analysis: The Power of Analogs

Interpreting the spectrum of a complex molecule is greatly aided by comparing it to simpler, related structures.

CompoundKey Spectral Differences from 4,5-Difluoro-2-formylbenzoic acid
Benzoic Acid Lacks the aldehyde C-H (~2850, ~2750 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. Lacks the strong C-F stretches (~1300-1100 cm⁻¹). The aromatic C-H bending patterns will differ due to the different substitution.[3]
Benzaldehyde Lacks the extremely broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) and the associated C=O and C-O bands. Lacks the strong C-F stretches.[5]
4-Formylbenzoic acid Lacks the strong C-F stretching bands. The electronic effect on the ring and carbonyl groups will be different due to the absence of fluorine, leading to subtle shifts in C=O and C=C frequencies.

This comparative approach allows for the confident assignment of spectral features originating from the fluorine and aldehyde functionalities.

FTIR in Context: A Comparison of Analytical Techniques

While FTIR is excellent for functional group identification, it is often used alongside other techniques for complete structural elucidation.

TechniqueInformation Provided for this MoleculeStrengthsLimitations
FTIR Spectroscopy Confirms presence of -COOH, -CHO, C-F, and aromatic ring.Fast, non-destructive, excellent for functional group identification.Provides limited information on molecular connectivity and stereochemistry.
¹H NMR Spectroscopy Shows distinct signals for the aldehydic proton (~10 ppm), carboxylic acid proton (~12-13 ppm), and the two aromatic protons. Coupling patterns would confirm their relative positions.Provides detailed information on the chemical environment and connectivity of hydrogen atoms.Larger sample quantity needed than FTIR; requires sample to be dissolved.
¹³C NMR Spectroscopy Shows unique signals for the two carbonyl carbons (aldehyde and acid, ~190-215 ppm and ~165-185 ppm respectively), and the aromatic carbons, including those bonded to fluorine.[9]Reveals the number of chemically distinct carbon atoms.Less sensitive than ¹H NMR; can require longer acquisition times.
¹⁹F NMR Spectroscopy Provides direct evidence for the fluorine atoms, showing two distinct signals and their coupling to each other and to adjacent protons.Extremely sensitive and specific for fluorine-containing compounds.Requires a spectrometer equipped with a fluorine probe.
Mass Spectrometry Determines the exact molecular weight and provides fragmentation patterns that can help identify structural components.Extremely high sensitivity and provides molecular weight information.Can be a destructive technique; isomerization can be difficult to distinguish without tandem MS.

Conclusion

The FTIR spectrum of 4,5-Difluoro-2-formylbenzoic acid is rich with information. A systematic analysis, grounded in the principles of group frequencies and electronic effects, allows for the unambiguous identification of its key structural features. The very broad O-H stretch, the dual C-H stretches of the aldehyde, the two distinct C=O bands, and the strong C-F absorptions collectively form a unique spectral "fingerprint." By comparing this spectrum with simpler analogs and integrating the findings with complementary techniques like NMR and Mass Spectrometry, researchers can achieve a comprehensive and validated structural characterization, ensuring the integrity of their chemical entities in complex research and development workflows.

References

  • University of Massachusetts, IR Group Frequencies, Source: UMass OWL, [Link]

  • Northern Illinois University, Typical IR Absorption Frequencies For Common Functional Groups, Source: NIU Department of Chemistry and Biochemistry, [Link]

  • Chemistry LibreTexts, 19.14: Spectroscopy of Aldehydes and Ketones, Source: Chemistry LibreTexts, [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4,5-Difluoro-2-formylbenzoic acid

An Essential Guide to Personal Protective Equipment for Handling 4,5-Difluoro-2-formylbenzoic Acid As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety pro...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 4,5-Difluoro-2-formylbenzoic Acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety proceed hand-in-hand. The handling of any chemical reagent, including 4,5-Difluoro-2-formylbenzoic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in established safety principles, to ensure your protection and the integrity of your work.

Understanding the Hazard: A Proactive Approach to Safety

While a specific, comprehensive toxicological profile for 4,5-Difluoro-2-formylbenzoic acid may be limited, its structure—an aromatic carboxylic acid with halogen substituents—provides clear guidance on its potential hazards. By examining data from structurally analogous compounds, we can establish a reliable safety framework. Chemicals such as 2-fluoro-5-formylbenzoic acid and other substituted benzoic acids are consistently classified as irritants.[1][2][3][4]

The primary hazards associated with this class of compounds are:

  • Skin Irritation (Category 2): Direct contact can cause inflammation, redness, and discomfort.[1][2][5]

  • Serious Eye Irritation (Category 2): The compound can cause significant, but reversible, eye damage upon contact.[1][2][5]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust can irritate the nose, throat, and lungs.[2][4]

Some related compounds are also classified as harmful if swallowed or if they come into contact with the skin.[3] Therefore, we must operate under the assumption that 4,5-Difluoro-2-formylbenzoic acid presents these risks.

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[2][4]

The Core Defense: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of laboratory safety is a hierarchy of controls. Before selecting PPE, we must first utilize engineering and administrative controls.

Primary Engineering Control: The Chemical Fume Hood All handling of 4,5-Difluoro-2-formylbenzoic acid solid and its solutions must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure by ensuring that any dust or vapors are effectively captured and exhausted.[1][5]

Essential PPE Ensemble The following PPE is mandatory for handling 4,5-Difluoro-2-formylbenzoic acid. The rationale behind each selection is crucial for ensuring compliance and understanding.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust and splashes.

    • Causality: The aldehyde and carboxylic acid functional groups, particularly on an activated aromatic ring, present a significant irritation risk. Goggles are essential to prevent contact with the sensitive mucous membranes of the eyes.

    • Enhanced Protection: When handling larger quantities (>25g) or if there is a heightened risk of splashing, a full-face shield must be worn over the chemical splash goggles.[6]

  • Hand Protection:

    • Requirement: Nitrile gloves are the standard for incidental contact.[6][7] Before each use, visually inspect gloves for any signs of degradation or perforation.

    • Causality: To prevent skin irritation, a chemical-resistant barrier is non-negotiable. Nitrile offers broad protection against a variety of chemicals for short-duration tasks.[6][8] If contact occurs, remove the glove immediately, wash your hands, and don a new glove.

    • Extended Contact: For tasks involving prolonged handling or potential immersion, such as cleaning up a large spill, consult a glove manufacturer's chemical resistance chart to select a glove with a longer breakthrough time.

  • Body Protection:

    • Requirement: A flame-resistant (FR) lab coat, fully buttoned, is required. Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[6][7]

    • Causality: The lab coat protects your skin and personal clothing from accidental spills and dust contamination.[8] It should be removed promptly if contaminated and laundered professionally, not at home.

  • Respiratory Protection:

    • Requirement: Under normal conditions within a functioning fume hood, a respirator is not required.[5]

    • Causality: The fume hood provides adequate ventilation to keep exposure below permissible limits. However, in the event of a significant spill outside of containment or a failure of the ventilation system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be necessary. Use of such equipment requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[6]

Procedural Guidance: A Step-by-Step Operational Plan

Pre-Handling Safety Checklist:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[4][5]

  • Inspect PPE: Check all PPE for damage, such as cracks in goggles or tears in gloves.

  • Prepare Waste Container: Have a clearly labeled, sealable hazardous waste container ready within the fume hood.

Handling Protocol:

  • Don PPE: Put on all required PPE before entering the area where the chemical is stored or used.

  • Transfer Chemical: Conduct all transfers and weighing of the solid powder within the fume hood. Use a spatula and weighing paper or a container that minimizes the creation of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, securely close the primary container. Wipe down the spatula and any surfaces within the hood with a damp cloth to collect residual dust, disposing of the cloth in the designated hazardous waste container.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and goggles.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[1][5][9] Do not eat, drink, or smoke in the laboratory area.[5][10]

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing 4,5-Difluoro-2-formylbenzoic acid from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Waste & Disposal cluster_exit Post-Handling prep_start Start: Receive Chemical verify_hood Verify Fume Hood (Certified & Working) prep_start->verify_hood locate_safety Locate Eyewash/ Safety Shower verify_hood->locate_safety don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) locate_safety->don_ppe weigh Weigh / Transfer Solid don_ppe->weigh Proceed to Hood dissolve Prepare Solution weigh->dissolve cleanup Clean Work Area & Tools dissolve->cleanup dispose_liquid Collect Liquid Waste in Labeled Hazardous Waste Container dissolve->dispose_liquid dispose_solid Place Contaminated Solids (Gloves, Wipes) in Labeled Hazardous Waste Bag cleanup->dispose_solid doff_ppe Doff PPE Correctly cleanup->doff_ppe end_process End: Professional Waste Disposal dispose_solid->end_process dispose_liquid->end_process wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 4,5-Difluoro-2-formylbenzoic Acid.

Emergency Response: Immediate Actions

Skin Contact:

  • Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]

  • If skin irritation occurs or persists, seek medical attention.[1]

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[5]

  • Seek immediate medical attention.[1]

Inhalation:

  • Move the affected person to fresh air and keep them comfortable for breathing.[1][5]

  • If the person is not breathing, provide artificial respiration.

  • If symptoms such as coughing or shortness of breath occur, seek medical attention.

Spill Response:

  • Small Spill (in fume hood): Wearing your full PPE, gently cover the spill with an absorbent, inert material. Carefully sweep or scoop it into the designated hazardous waste container.

  • Large Spill (or any spill outside a hood): Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact your institution's Environmental Health and Safety (EHS) department for cleanup.

Disposal Plan: Responsible Stewardship

All waste containing 4,5-Difluoro-2-formylbenzoic acid, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing papers, and absorbent materials should be collected in a sealed, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, labeled hazardous liquid waste container.

  • Final Disposal: All waste must be disposed of through an approved waste disposal company, in strict accordance with all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain.

By adhering to this comprehensive safety and handling plan, you can confidently work with 4,5-Difluoro-2-formylbenzoic acid, ensuring your personal safety and the successful outcome of your research.

References

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